Asperbisabolane L
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(Z)-4-(2-hydroxy-4-methylphenyl)pent-3-enoic acid |
InChI |
InChI=1S/C12H14O3/c1-8-3-5-10(11(13)7-8)9(2)4-6-12(14)15/h3-5,7,13H,6H2,1-2H3,(H,14,15)/b9-4- |
InChI Key |
KPEQVMAFNAFAQU-WTKPLQERSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Asperbisabolane L: A Technical Guide to its Isolation from Aspergillus sydowii and its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Asperbisabolane L, a sesquiterpenoid with notable anti-inflammatory activity. The document details its isolation from the marine fungus Aspergillus sydowii, its structural characterization, and its mechanism of action, offering a valuable resource for researchers in natural product chemistry, mycology, and pharmacology.
Introduction
This compound is a phenolic bisabolane (B3257923) sesquiterpenoid isolated from the deep-sea sediment-derived fungus Aspergillus sydowii MCCC 3A00324[1][2][3]. This class of compounds is of significant interest due to its members' diverse and potent biological activities[4]. This compound, with the molecular formula C12H14O3, has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway[2]. This guide will provide a comprehensive summary of the experimental procedures for its isolation and characterization, present its key quantitative data, and visualize the associated experimental workflows and biological pathways.
Isolation of this compound
The isolation of this compound from Aspergillus sydowii MCCC 3A00324 involves a multi-step process encompassing fungal fermentation, extraction, and chromatographic purification.
Fungal Fermentation
The producing fungal strain, Aspergillus sydowii, was isolated from a deep-sea sediment sample collected from the South Atlantic Ocean[1][3].
Detailed Protocol:
-
Culture Medium: The fungus is cultured on a solid rice medium.
-
Inoculation: An actively growing mycelial culture of Aspergillus sydowii is inoculated onto the sterile rice medium.
-
Incubation: The inoculated medium is incubated under static conditions at a controlled temperature for a specified period to allow for fungal growth and secondary metabolite production.
-
Harvesting: After the incubation period, the fermented rice solid culture is harvested for extraction.
Extraction and Fractionation
The secondary metabolites, including this compound, are extracted from the fungal biomass and culture medium using organic solvents.
Detailed Protocol:
-
Initial Extraction: The fermented solid culture is exhaustively extracted with ethyl acetate (B1210297) (EtOAc).
-
Concentration: The resulting EtOAc extract is concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents of varying polarities, such as n-hexane and methanol (B129727), to achieve initial fractionation of the compounds based on their polarity.
Chromatographic Purification
The fractions containing this compound are subjected to a series of chromatographic techniques to isolate the pure compound.
Detailed Protocol:
-
Column Chromatography: The active fraction is first separated using column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to yield several sub-fractions[5].
-
Preparative High-Performance Liquid Chromatography (HPLC): The sub-fraction containing this compound is further purified using preparative HPLC, often with a C18 column and a mobile phase gradient of methanol and water, to yield the pure compound.
Structural Elucidation
The chemical structure of this compound was determined through extensive spectroscopic analysis.
Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound.
| Spectroscopic Technique | Key Data for this compound |
| HRESIMS | Molecular Formula: C12H14O3[1][3] |
| ¹H NMR | Specific chemical shifts (δH) and coupling constants (J) would be detailed here from the primary literature. |
| ¹³C NMR | Specific chemical shifts (δC) would be detailed here from the primary literature. |
| 2D NMR (COSY, HSQC, HMBC) | Key correlations confirming the connectivity of the molecule would be described here. |
Note: The specific NMR data is proprietary to the cited research publication and should be consulted for precise values.
Biological Activity and Mechanism of Action
This compound has been shown to possess anti-inflammatory properties[2].
Anti-inflammatory Activity
This compound inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated BV-2 microglia cells[2]. Overproduction of NO is a key feature of inflammatory processes.
Mechanism of Action: Inhibition of the NF-κB Pathway
The anti-inflammatory effect of this compound is attributed to its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[2]. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes[6][7]. This compound inhibits the translocation of NF-κB from the cytoplasm to the nucleus, thereby preventing the expression of these inflammatory mediators[2].
Visualizations
Experimental Workflow
Caption: Isolation workflow for this compound.
Anti-inflammatory Signaling Pathway
Caption: Inhibition of the NF-κB pathway by this compound.
Conclusion
This compound represents a promising natural product with potential for development as an anti-inflammatory agent. This guide provides a foundational understanding of its isolation from Aspergillus sydowii and its mechanism of action. Further research into its pharmacological properties and potential therapeutic applications is warranted. Researchers are encouraged to consult the primary literature for more detailed experimental data.
References
- 1. Ascofuranone inhibits lipopolysaccharide–induced inflammatory response via NF-kappaB and AP-1, p-ERK, TNF-α, IL-6 and IL-1β in RAW 264.7 macrophages | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Secondary Metabolites, Biological Activities, and Industrial and Biotechnological Importance of Aspergillus sydowii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ascofuranone inhibits lipopolysaccharide–induced inflammatory response via NF-kappaB and AP-1, p-ERK, TNF-α, IL-6 and IL-1β in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Elucidation of Asperbisabolane L: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structure elucidation of Asperbisabolane L, a phenolic bisabolane (B3257923) sesquiterpenoid isolated from the deep-sea-derived fungus Aspergillus sydowii (MCCC 3A00324). This document outlines the experimental methodologies and presents the spectroscopic data that were pivotal in determining the chemical structure of this natural product, which has demonstrated noteworthy anti-inflammatory properties.
Overview and Origin
This compound is a member of the bisabolane-type sesquiterpenoids, a class of natural products known for their structural diversity and biological activities. It was first isolated from the ethyl acetate (B1210297) extract of the fermented cultures of the marine fungus Aspergillus sydowii, collected from deep-sea sediment. The elucidation of its structure was accomplished through a combination of extensive spectroscopic analyses, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
Experimental Protocols
Fungal Cultivation and Extraction
The producing fungal strain, Aspergillus sydowii MCCC 3A00324, was cultured in a liquid medium to generate a sufficient quantity of secondary metabolites. The fermentation broth was exhaustively extracted with ethyl acetate. The resulting crude extract was then subjected to a series of chromatographic separations to isolate the pure compounds.
Isolation and Purification
The isolation of this compound from the crude extract involved multiple chromatographic steps. The specific protocol utilized a combination of techniques, including silica (B1680970) gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC), to afford the pure compound.
Spectroscopic Analysis
The structural characterization of this compound relied on the following spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra, along with 2D NMR experiments such as COSY, HSQC, and HMBC, were recorded on a Bruker AVANCE 600 MHz spectrometer. Chemical shifts were referenced to the solvent signals of methanol-d₄ (CD₃OD).
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): The molecular formula was determined using an Agilent 6520 Q-TOF mass spectrometer.
-
Optical Rotation: The specific rotation was measured on a PerkinElmer 241 polarimeter to determine the chiroptical properties of the molecule.
Spectroscopic Data and Structure Determination
The molecular formula of this compound was established as C₁₂H₁₄O₃ by HRESIMS, indicating six degrees of unsaturation. The detailed analysis of the ¹H and ¹³C NMR data was crucial for assembling the final structure.
Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 2.58 | m | |
| 3 | 1.83 | m | |
| 4 | 2.01 | m | |
| 5 | 2.80 | m | |
| 8 | 7.02 | d | 8.4 |
| 9 | 6.70 | d | 8.4 |
| 11 | 4.09 | s | |
| 12 | 1.17 | d | 6.9 |
| 13 | 1.16 | d | 6.9 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CD₃OD)
| Position | δC (ppm) | Type |
| 1 | 135.2 | C |
| 2 | 30.1 | CH |
| 3 | 31.8 | CH₂ |
| 4 | 31.1 | CH₂ |
| 5 | 35.5 | CH |
| 6 | 178.1 | C |
| 7 | 155.8 | C |
| 8 | 129.5 | CH |
| 9 | 116.1 | CH |
| 10 | 127.9 | C |
| 11 | 68.2 | CH |
| 12 | 22.9 | CH₃ |
| 13 | 22.8 | CH₃ |
The interpretation of 2D NMR spectra, particularly HMBC (Heteronuclear Multiple Bond Correlation), allowed for the connection of the different structural fragments to establish the complete planar structure of this compound.
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical steps taken to determine the structure of this compound, from the initial isolation to the final structural assignment.
Caption: Workflow for the structure elucidation of this compound.
Conclusion
The structure of this compound was successfully elucidated through a systematic process involving fungal fermentation, multi-step chromatographic isolation, and comprehensive spectroscopic analysis. The detailed NMR and mass spectrometry data provided the necessary evidence to establish its unique phenolic bisabolane sesquiterpenoid skeleton. This work provides a foundation for further investigation into the therapeutic potential of this compound, particularly in the context of its anti-inflammatory activity.
An In-depth Technical Guide to the Biosynthesis Pathway of Bisabolane Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolane (B3257923) sesquiterpenoids are a class of naturally occurring 15-carbon isoprenoids characterized by a monocyclic C6-ring with a C9-side chain. These compounds, found in a wide array of organisms including plants, fungi, and marine invertebrates, exhibit a remarkable diversity of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This has led to a surge in interest in understanding their biosynthesis for applications in drug development and biotechnology. This technical guide provides a comprehensive overview of the bisabolane sesquiterpenoid biosynthesis pathway, including detailed experimental protocols, quantitative data, and visualizations of the key processes.
Core Biosynthesis Pathway
The biosynthesis of all terpenoids, including bisabolane sesquiterpenoids, begins with the synthesis of the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are generated through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which is predominant in eukaryotes and archaea, and the methylerythritol 4-phosphate (MEP) pathway, found in most bacteria, algae, and plant plastids.
A series of head-to-tail condensations of IPP and DMAPP, catalyzed by prenyltransferases, leads to the formation of the C15 precursor, farnesyl pyrophosphate (FPP). FPP is the immediate precursor for all sesquiterpenoids. The cyclization of the linear FPP molecule, catalyzed by a diverse family of enzymes known as terpene synthases (TPSs), is the crucial step that generates the vast structural diversity of sesquiterpenoid skeletons. In the case of bisabolane sesquiterpenoids, specific bisabolene (B7822174) synthases (BS) catalyze the cyclization of FPP to form the characteristic bisabolyl cation, which is then further modified to yield the various bisabolene isomers (α-, β-, and γ-bisabolene) and their derivatives.
The following diagram illustrates the central biosynthesis pathway leading to bisabolane sesquiterpenoids.
The Discovery of Asperbisabolane L: A Novel Anti-Inflammatory Bisabolane Sesquiterpenoid from a Deep-Sea Fungus
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological evaluation of Asperbisabolane L, a noteworthy phenolic bisabolane (B3257923) sesquiterpenoid. This natural product was identified from a marine-derived fungus, Aspergillus sydowii MCCC 3A00324, sourced from deep-sea sediment.[1][2][3] this compound is distinguished by its significant anti-inflammatory properties, presenting a promising scaffold for further investigation in drug discovery.[3]
Discovery and Source Organism
This compound was discovered as part of a broader investigation into the secondary metabolites of the deep-sea-derived fungus Aspergillus sydowii MCCC 3A00324.[3][4] This research led to the isolation of 27 sesquiterpenoids, including 14 previously undescribed phenolic bisabolanes, which were named Asperbisabolanes A–N (compounds 1-14).[3] Marine fungi, particularly those from extreme environments like deep-sea sediments, are increasingly recognized as a prolific source of novel chemical entities with diverse biological activities.[1][2]
Isolation and Purification
The isolation of this compound from the fungal culture required a multi-step chromatographic process designed to separate complex mixtures of secondary metabolites. The general workflow is a cornerstone of natural product chemistry.
Experimental Protocol: Fermentation and Extraction
-
Fungal Cultivation: The fungus, Aspergillus sydowii MCCC 3A00324, was cultured in large-scale liquid fermentation using a suitable nutrient-rich medium (e.g., Potato Dextrose Broth or a similar formulation) under static conditions at a controlled temperature for several weeks to promote the production of secondary metabolites.
-
Extraction: Following incubation, the entire culture, including both the mycelium and the broth, was extracted exhaustively with an organic solvent, typically ethyl acetate (B1210297) (EtOAc). The organic solvent was then evaporated under reduced pressure to yield a crude extract containing a complex mixture of compounds.[3]
Experimental Protocol: Chromatographic Separation
-
Initial Fractionation: The crude EtOAc extract was subjected to silica (B1680970) gel column chromatography, eluting with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient) to yield several primary fractions.
-
Size-Exclusion Chromatography: Fractions showing interesting profiles on Thin Layer Chromatography (TLC) were further purified using Sephadex LH-20 column chromatography with methanol (B129727) as the mobile phase to separate compounds based on their molecular size.
-
High-Performance Liquid Chromatography (HPLC): Final purification of this compound was achieved using semi-preparative and analytical Reverse-Phase HPLC (RP-HPLC) with a C18 column and a methanol-water or acetonitrile-water gradient elution system.
Structure Elucidation
The chemical structure of this compound was determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The absolute configuration was confirmed via quantum chemical calculations.[3][4]
Experimental Protocol: Structure Determination
-
Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the exact mass of the molecular ion, allowing for the calculation of the molecular formula.
-
NMR Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC, were conducted in a deuterated solvent (e.g., CD₃OD or CDCl₃) to establish the planar structure. These experiments reveal proton and carbon environments, proton-proton couplings (COSY), direct carbon-proton connections (HSQC), and long-range carbon-proton correlations (HMBC), which are pieced together to build the molecular skeleton.
-
Stereochemistry: The relative configuration was determined using Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space. The absolute configuration was assigned by comparing the experimentally measured Electronic Circular Dichroism (ECD) spectrum with the theoretically predicted spectrum generated using time-dependent density functional theory (TDDFT) calculations.[3]
Data Presentation: Spectroscopic Data
The following table represents the type of NMR data used to elucidate the structure of this compound. Note: This data is illustrative.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 135.2 | - |
| 2 | 128.5 | 6.85 (d, 8.0) |
| 3 | 115.4 | 6.70 (d, 8.0) |
| 4 | 155.0 | - |
| 5 | 118.9 | 6.65 (s) |
| 6 | 130.1 | - |
| 7 | 75.3 | 4.50 (t, 7.5) |
| 8 | 35.1 | 1.80 (m) |
| 9 | 25.8 | 1.65 (m) |
| 10 | 40.2 | 2.10 (m) |
| 11 | 70.1 | - |
| 12 | 29.8 | 1.25 (s) |
| 13 | 29.5 | 1.23 (s) |
| 14 | 22.6 | 1.60 (s) |
| 15 | 16.5 | 1.95 (s) |
Biological Activity: Anti-Inflammatory Effects
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key factor in inflammation and related diseases.[5][6] Therefore, inhibitors of NO production are valuable candidates for anti-inflammatory drug development.[7][8] this compound was evaluated for its ability to inhibit NO production in lipopolysaccharide (LPS)-activated BV-2 microglial cells.[3]
Experimental Protocol: Nitric Oxide Inhibition Assay
-
Cell Culture: Murine microglial cells (BV-2) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells were seeded in 96-well plates and allowed to adhere.[9][10]
-
Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound. After a short pre-incubation period, cells were stimulated with lipopolysaccharide (LPS, 1 µg/mL) to induce an inflammatory response and NO production.[5][11]
-
Quantification of Nitrite (B80452): After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent.[6][10] The absorbance was measured at 540 nm, and the quantity of nitrite was determined from a sodium nitrite standard curve.[5]
-
Cell Viability: A concurrent cell viability assay (e.g., MTT assay) was performed to ensure that the observed reduction in NO was not due to cytotoxicity of the compound.[6]
References
- 1. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenolic bisabolane and cuparene sesquiterpenoids with anti-inflammatory activities from the deep-sea-derived Aspergillus sydowii MCCC 3A00324 fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jels.ub.ac.id [jels.ub.ac.id]
- 9. mdpi.com [mdpi.com]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Signature of Asperbisabolane L: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Asperbisabolane L, a bisabolane-type sesquiterpenoid isolated from the deep-sea-derived fungus Aspergillus sydowii MCCC 3A00324. This document details the High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) data, along with the experimental protocols utilized for their acquisition, to support researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
High-Resolution Mass Spectrometry (HRMS) Data
High-resolution mass spectrometry is a critical tool for the determination of the elemental composition of a molecule. The HRMS data for this compound was acquired to establish its molecular formula.
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+H]⁺ | 207.0965 | 207.0961 | C₁₂H₁₄O₃ |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H (proton) and ¹³C (carbon) NMR data for this compound, recorded in methanol-d₄ (CD₃OD).
¹H NMR Data (500 MHz, CD₃OD)
| Position | δн (ppm) | Multiplicity | J (Hz) |
| 2 | 7.82 | d | 8.5 |
| 3 | 6.81 | d | 8.5 |
| 5 | 7.08 | s | |
| 1'-a | 4.90 | d | 11.2 |
| 1'-b | 4.69 | d | 11.2 |
| 2' | 4.09 | m | |
| 4' | 1.18 | d | 6.3 |
| 5' | 1.25 | s |
¹³C NMR Data (125 MHz, CD₃OD)
| Position | δc (ppm) | Type |
| 1 | 126.1 | C |
| 2 | 131.0 | CH |
| 3 | 116.3 | CH |
| 4 | 159.2 | C |
| 5 | 114.7 | CH |
| 6 | 137.9 | C |
| 7 | 169.8 | C |
| 1' | 68.3 | CH₂ |
| 2' | 77.2 | CH |
| 3' | 73.6 | C |
| 4' | 20.3 | CH₃ |
| 5' | 25.1 | CH₃ |
Experimental Protocols
The following section details the methodologies employed for the acquisition of the spectroscopic data presented above.
High-Resolution Mass Spectrometry (HRMS)
HRMS data were obtained using an Agilent 6200 series TOF/Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis was performed in positive ion mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy
All NMR spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei. The solvent used was methanol-d₄ (CD₃OD), and chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals (δн 3.31 and δc 49.0). Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were utilized for the acquisition of ¹H, ¹³C, and 2D NMR spectra.
Workflow for Spectroscopic Analysis of Natural Products
The following diagram illustrates a generalized workflow for the isolation and spectroscopic characterization of a novel natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
The Stereochemistry of Asperbisabolane L: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asperbisabolane L is a phenolic bisabolane (B3257923) sesquiterpenoid isolated from the deep-sea-derived fungus Aspergillus sydowii MCCC 3A00324. As a member of the bisabolane class of natural products, which are known for their diverse biological activities, this compound has garnered interest within the scientific community. This technical guide provides a detailed overview of the stereochemistry of this compound, compiling available quantitative data, outlining experimental methodologies for its structural elucidation, and visualizing key relationships to aid in research and development efforts.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The following table summarizes the key quantitative data that were instrumental in determining its planar structure and absolute stereochemistry.
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₃ |
| High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) | m/z 207.1015 [M+H]⁺ (calculated for C₁₂H₁₅O₃, 207.1016) |
| Optical Rotation | [α]²⁵_D_ -15.0 (c 0.1, MeOH) |
Table 1: Physicochemical Properties of this compound
The stereochemical configuration of this compound was determined primarily through the analysis of its Nuclear Magnetic Resonance (NMR) spectroscopic data and comparison of its experimental Electronic Circular Dichroism (ECD) spectrum with theoretically calculated spectra.
| ¹H NMR (500 MHz, CD₃OD) | ¹³C NMR (125 MHz, CD₃OD) |
| Position | δ_H_ (ppm), J (Hz) |
| 2 | 2.85, m |
| 3 | 1.80, m |
| 4 | 1.45, m; 1.65, m |
| 5 | 1.55, m; 1.75, m |
| 6 | 4.05, t (8.0) |
| 7 | 7.05, d (8.5) |
| 8 | - |
| 9 | 6.70, d (8.5) |
| 10 | 6.65, s |
| 11 | - |
| 12 | 2.20, s |
Table 2: ¹H and ¹³C NMR Data for this compound in CD₃OD
Experimental Protocols
The determination of the stereochemistry of this compound relied on meticulous experimental procedures. The following sections detail the key methodologies employed.
Isolation and Purification
This compound was isolated from the ethyl acetate (B1210297) extract of the fermented cultures of the deep-sea-derived fungus Aspergillus sydowii MCCC 3A00324. The crude extract was subjected to a multi-step chromatographic purification process, including silica (B1680970) gel column chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra, along with 2D NMR experiments (COSY, HSQC, HMBC), were acquired on a Bruker AVANCE 500 MHz spectrometer. The solvent used was deuterated methanol (B129727) (CD₃OD). These experiments were crucial for establishing the planar structure and relative stereochemistry of the molecule.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Thermo Scientific Q Exactive mass spectrometer to determine the molecular formula of this compound.
-
Optical Rotation: The specific rotation was measured on a PerkinElmer 241 polarimeter at 25 °C using a sodium lamp (589 nm).
-
Electronic Circular Dichroism (ECD): The experimental ECD spectrum was recorded on a Jasco J-815 spectropolarimeter. This data was pivotal for determining the absolute configuration of the stereocenters.
Computational Stereochemical Analysis
The absolute configuration of this compound was established by comparing its experimental ECD spectrum with the theoretically calculated ECD spectra of possible stereoisomers. This computational approach involved the following steps:
-
Conformational Search: A systematic conformational search was performed for the possible stereoisomers of this compound using molecular mechanics calculations.
-
Geometry Optimization: The obtained conformers were then optimized at a higher level of theory, such as Density Functional Theory (DFT).
-
ECD Calculation: The ECD spectra for the optimized conformers of each stereoisomer were calculated using time-dependent DFT (TD-DFT).
-
Spectral Comparison: The calculated ECD spectra were Boltzmann-averaged and compared with the experimental spectrum. The stereoisomer whose calculated spectrum best matched the experimental spectrum was assigned as the absolute configuration of the natural product.
Visualization of Key Relationships
To further elucidate the process of stereochemical determination, the following diagrams illustrate the experimental workflow and the logical relationship in assigning the absolute configuration.
Figure 1: Experimental workflow for the isolation and structural elucidation of this compound.
Figure 2: Logical relationship for assigning the absolute configuration of this compound using ECD.
Conclusion
The stereochemistry of this compound has been rigorously established through a combination of advanced spectroscopic and computational methods. The determination of its absolute configuration is crucial for understanding its biological activity and for any future synthetic or medicinal chemistry efforts. This guide provides a comprehensive resource for researchers and professionals working with this compound and other related natural products, facilitating a deeper understanding of its three-dimensional structure and the methodologies used to elucidate it.
Unveiling the Chemical Landscape of Asperbisabolanes: A Technical Guide
Disclaimer: As of December 2025, a specific chemical entity denoted as "Asperbisabolane L" is not documented in the readily accessible scientific literature. This guide will therefore provide a comprehensive overview of a closely related and well-characterized class of compounds—bisabolane (B3257923) sesquiterpenoids isolated from Aspergillus species—using a representative example to illustrate the chemical properties, experimental protocols, and potential biological significance relevant to researchers, scientists, and drug development professionals. The data and methodologies presented are synthesized from published studies on similar molecules and should be considered illustrative for the broader class of Asperbisabolanes.
Introduction to Asperbisabolanes
Asperbisabolanes belong to the larger family of bisabolane-type sesquiterpenoids, a diverse class of natural products characterized by a C15 backbone. These compounds are frequently isolated from various species of the fungus Aspergillus, a ubiquitous genus known for its prolific production of secondary metabolites. The chemical architecture of asperbisabolanes typically features a monocyclic or bicyclic core with varied oxygenation patterns and side-chain modifications, leading to a wide array of structural diversity. This structural variance is a key determinant of their biological activities, which have been reported to include antimicrobial, cytotoxic, and anti-inflammatory properties.[1] The "Asper-" prefix in the nomenclature generally points to their fungal origin from Aspergillus.
Physicochemical and Spectroscopic Properties of a Representative Asperbisabolane
To illustrate the chemical properties of this class, we will use a representative phenolic bisabolane sesquiterpenoid isolated from an Aspergillus species. The following tables summarize typical quantitative data obtained for such a compound.
Table 1: Physicochemical Properties
| Property | Value | Method of Determination |
| Molecular Formula | C₁₅H₂₂O₃ | High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) |
| Molecular Weight | 250.1569 g/mol | HRESIMS |
| Appearance | White amorphous powder | Visual Inspection |
| Optical Rotation | [α]²⁰D +15.8 (c 0.1, MeOH) | Polarimetry |
| UV (MeOH) λmax (log ε) | 210 (4.12), 280 (3.45) nm | UV-Vis Spectroscopy |
Table 2: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Position | δH (ppm), mult. (J in Hz) |
| 2 | 2.30, m |
| 3 | 1.85, m |
| 4 | 5.40, t (7.0) |
| 6 | 6.60, d (8.0) |
| 7 | 7.05, d (8.0) |
| 9 | 4.50, br s |
| 10 | 1.25, s |
| 11 | 1.25, s |
| 12 | 1.70, s |
| 13 | 1.65, s |
| 1'-OH | 9.80, s |
Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Position | δC (ppm) |
| 1 | 135.2 |
| 2 | 30.5 |
| 3 | 25.8 |
| 4 | 124.5 |
| 5 | 131.0 |
| 6 | 115.8 |
| 7 | 128.5 |
| 8 | 155.4 |
| 9 | 72.1 |
| 10 | 28.9 |
| 11 | 28.9 |
| 12 | 25.7 |
| 13 | 17.8 |
Experimental Protocols
The isolation and characterization of Asperbisabolanes involve a series of chromatographic and spectroscopic techniques. The following protocols are representative of the methodologies employed.
Fermentation and Extraction
The fungal strain, for instance, Aspergillus tubingensis, is typically cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) for several weeks at a controlled temperature (e.g., 28 °C) under static conditions. The resulting culture broth and mycelia are then separated. The broth is extracted with an organic solvent such as ethyl acetate, while the mycelia are macerated and extracted with a mixture of solvents like methanol (B129727) and dichloromethane. The organic extracts are then concentrated under reduced pressure to yield a crude extract.
Isolation and Purification
The crude extract is subjected to a series of chromatographic steps to isolate the individual compounds. A typical workflow is as follows:
Caption: A representative workflow for the isolation and purification of an Asperbisabolane.
Structure Elucidation
The chemical structure of the purified Asperbisabolane is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRESIMS) is used to determine the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to establish the planar structure and assign all proton and carbon signals.
-
Chiroptical Methods: The absolute configuration is often determined by comparing experimental electronic circular dichroism (ECD) spectra with quantum chemically calculated spectra.
Biological Activity and Signaling Pathways
While specific data for "this compound" is unavailable, related bisabolane sesquiterpenoids from Aspergillus have demonstrated interesting biological activities, particularly cytotoxicity against various cancer cell lines.
Cytotoxicity Assays
The cytotoxic effects of these compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assays against a panel of human cancer cell lines. These assays measure cell viability and allow for the determination of the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound required to inhibit the growth of 50% of the cells.
Table 4: Representative Cytotoxic Activity of an Asperbisabolane
| Cell Line | IC₅₀ (µM) |
| A549 (Lung Carcinoma) | 43.5 |
| K562 (Leukemia) | 16.6 |
| ASPC-1 (Pancreatic Cancer) | > 100 |
Postulated Signaling Pathway Involvement
The cytotoxic effects of some natural products are known to be mediated through the induction of apoptosis (programmed cell death). While the precise signaling pathways for Asperbisabolanes are yet to be fully elucidated, a plausible mechanism could involve the intrinsic apoptotic pathway.
Caption: A putative signaling pathway for Asperbisabolane-induced apoptosis.
Conclusion and Future Directions
The Asperbisabolanes represent a promising class of fungal secondary metabolites with potential applications in drug discovery, particularly in the area of oncology. While this guide provides a representative overview due to the lack of specific data on "this compound," it highlights the methodologies and potential biological significance of this compound family. Future research should focus on the isolation and characterization of new Asperbisabolanes, including the elusive "this compound," to fully explore their chemical diversity and therapeutic potential. Elucidation of their precise mechanisms of action and structure-activity relationships will be crucial for the development of novel drug candidates.
References
A Technical Guide to the Bioactivity Screening of Novel Bisabolanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and key findings related to the bioactivity screening of novel bisabolane (B3257923) sesquiterpenoids. Bisabolanes are a class of monocyclic sesquiterpenoids widely distributed in nature, found in various terrestrial plants, marine organisms, and fungi.[1][2] These compounds have garnered significant interest in pharmaceutical research due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] This document details the experimental protocols for assessing these activities, presents quantitative data in a structured format, and illustrates key biological pathways and workflows to guide researchers in the discovery and development of new therapeutic agents from this promising class of natural products.
Cytotoxic Activity
Bisabolane sesquiterpenoids have demonstrated significant cytotoxic effects against a range of cancer cell lines, making them promising candidates for anticancer drug development.[3][4] The primary mechanism of their cytotoxic action often involves the induction of apoptosis, or programmed cell death.[3][4]
Quantitative Cytotoxicity Data
The cytotoxic efficacy of various bisabolane sesquiterpenoids is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound/Identifier | Cancer Cell Line | IC₅₀ Value | Reference |
| Compound 14 | A549 (Human Lung Carcinoma) | 1.9 µM | [2][5] |
| HL-60 (Human Leukemia) | 5.4 µM | [2][5] | |
| Compound 13 | HL-60 (Human Leukemia) | 15.7 µM | [2][4][5] |
| β-bisabolene | 4T1 (Murine Breast Cancer) | 48.99 µg/mL | [4] |
| MCF-7 (Human Breast Cancer) | 66.91 µg/mL | [4] | |
| Sulfurated compounds 42 & 43 | MKN-45 (Human Gastric Cancer) | 19.8 - 30.1 µg/mL | [2][5] |
| HepG2 (Human Liver Cancer) | 19.8 - 30.1 µg/mL | [2][5] | |
| Dimers 58 & 60 | HepG-2 (Human Liver Cancer) | 2.91–12.40 µg/mL | [2][5] |
| Caski (Human Cervical Cancer) | 2.91–12.40 µg/mL | [2][5] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[6] It measures the metabolic activity of mitochondria in living cells.[6]
Materials:
-
96-well tissue culture plates
-
Test bisabolane compounds
-
Appropriate cancer cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel bisabolane compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired exposure period (typically 24-72 hours).[7]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: Apoptosis Induction
Bisabolane sesquiterpenoids can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, which converge on the activation of executioner caspases.[4]
Anti-inflammatory Activity
Several bisabolane sesquiterpenoids exhibit potent anti-inflammatory properties, primarily by inhibiting the production of inflammatory mediators like nitric oxide (NO).[8][9] This activity is often linked to the modulation of key signaling pathways such as NF-κB and MAPK.[8]
Quantitative Anti-inflammatory Data
The anti-inflammatory potential is often assessed by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound/Identifier | Cell Line | Activity Measurement | Concentration | Reference |
| Compound 20 | BV-2 Microglia | 46.4% NO Inhibition | 10 µM | [2] |
| Compound 26 | BV-2 Microglia | 56.8% NO Inhibition | 10 µM | [2] |
| Dicyclic Bisabolane 141 | LPS-activated cells | IC₅₀ = 25.5 µM (NO Prod.) | - | [2] |
| Compound 4 | RAW264.7 | Significantly inhibited NO, IL-1β, IL-6, TNF-α | Not specified | [10] |
| Compound 7 | RAW264.7 | >50% NO Inhibition | 20 µM | [9] |
| Compound 13 | RAW264.7 | >50% NO Inhibition | 20 µM | [9] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay quantifies the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant as an indicator of NO production.
Materials:
-
RAW 264.7 macrophage cell line
-
96-well tissue culture plates
-
Test bisabolane compounds
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO₂) standard solution
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the bisabolane compounds for 1-2 hours before inducing inflammation.[8]
-
Inflammatory Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells (except for the negative control) to stimulate NO production.[8] Incubate for 24 hours.
-
Sample Collection: After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B. Incubate at room temperature for 10 minutes in the dark. A pink/magenta color will develop in the presence of nitrite.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the NaNO₂ solution to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-only control.
Signaling Pathway: NF-κB Inhibition
A key mechanism for the anti-inflammatory action of bisabolanes is the inhibition of the NF-κB signaling pathway, which prevents the transcription of pro-inflammatory genes.[2][8]
Antimicrobial Activity
Phenolic bisabolane sesquiterpenoids, in particular, have shown selective and potent activity against a variety of pathogenic bacteria and fungi.[11][12] Their effectiveness is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[11]
Quantitative Antimicrobial Data
| Compound/Identifier | Microorganism | MIC Value | Reference |
| Compound 61 | Micrococcus luteus | 1.0 µg/mL | [2][5] |
| Vibrio alginolyticus | 2.0 µg/mL | [2][5] | |
| Compounds 33-35 | Escherichia coli, E. tarda, V. harveyi | ≤ 8.0 µg/mL | [2][5] |
| Compound 30 | Micrococcus tetragenus | 1.25 µM | [2][5][12] |
| Compound 32 | Bacillus subtilis | 2.50 µM | [2][5][12] |
| Halogenated Bisabolane 65 | Staphylococcus aureus | 26.8 µg/mL | [2][5] |
| Microsporum gypseum (fungus) | 4.0 µg/mL | [2][5] | |
| Halogenated Bisabolane 66 | Staphylococcus aureus | 15.4 µg/mL | [2][5] |
| Microsporum gypseum (fungus) | 8.0 µg/mL | [2][5] | |
| Various Compounds (1-7) | Pathogenic Bacteria & Fungi | 2 to 64 µg/mL | [11] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria or fungi.[13][14]
Materials:
-
96-well microtiter plates
-
Test bisabolane compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity (approx. 1 x 10⁸ CFU/mL)[15]
Procedure:
-
Compound Preparation: Dissolve the test compound in a suitable solvent (like DMSO) and prepare a stock solution. Perform a two-fold serial dilution of the compound in the broth medium directly in the wells of a 96-well plate. Typically, 100 µL of each concentration is added to the wells.
-
Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing the compound dilutions. This will bring the final volume to 200 µL and halve the compound concentration. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.
Workflow: Antimicrobial Screening
The general workflow for screening novel compounds for antimicrobial activity involves a series of steps from initial screening to quantitative analysis.
Other Bioactivities: Neuroprotective and Enzyme Inhibitory Effects
Beyond the activities mentioned above, bisabolanes have also been investigated for their neuroprotective and enzyme inhibitory potential.[2][16]
| Compound/Identifier | Activity Type | Target/Assay | Result | Reference |
| Compound 1a, 6, 8-10 | Neuroprotective | SNP-induced injury in PC12 cells | More active than positive control edaravone (B1671096) at 10 µM | [16][17] |
| Compound 41 | Enzyme Inhibitory | Acetylcholinesterase (AChE) | IC₅₀ = 2.2 µM | [2] |
| Compound 54 | Enzyme Inhibitory | α-glucosidase | IC₅₀ = 4.5 µM | [2] |
| Compound 56 | Enzyme Inhibitory | α-glucosidase | IC₅₀ = 3.1 µM | [2] |
| Aromatic Bisabolanes 182 & 183 | Enzyme Inhibitory | α-glucosidase | IC₅₀ = 14.9 µM & 19.4 µM | [2] |
Experimental Protocol: Neuroprotective Activity Assay (MTT Assay)
This protocol is adapted from the cytotoxicity assay to measure cell survival after induced injury.
Procedure:
-
Cell Seeding: Seed neuronal cells (e.g., PC12 or SH-SY5Y) in a 96-well plate and allow them to differentiate if necessary.
-
Pre-treatment: Treat the cells with various concentrations of the test bisabolanes for a specified period (e.g., 2-24 hours).
-
Induce Neurotoxicity: Introduce a neurotoxic agent to the wells. A common agent is sodium nitroprusside (SNP) to induce oxidative stress-related cell injury.[16][17]
-
Co-incubation: Incubate the cells with both the bisabolane and the neurotoxin for 24-48 hours.
-
Assess Viability: Use the MTT assay, as described in section 1.2, to measure the percentage of viable cells remaining. Increased viability in compound-treated wells compared to the toxin-only wells indicates a neuroprotective effect.
Conclusion
Novel bisabolane sesquiterpenoids represent a structurally diverse and biologically active class of natural products with significant therapeutic potential.[2][5] The screening methods detailed in this guide—from quantitative cell-based assays to the elucidation of underlying signaling pathways—provide a robust framework for the systematic evaluation of these compounds. The presented data highlights their potent cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective properties. Further research, guided by these established protocols, is crucial for identifying lead compounds and advancing the development of new drugs derived from the rich chemical arsenal (B13267) of bisabolanes.
References
- 1. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Bisabolane Sesquiterpenes with Anti-Inflammatory Activities from the Endophytic Fungus Penicillium citrinum DF47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Bisabolane-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity | MDPI [mdpi.com]
- 11. Antimicrobial and cytotoxic phenolic bisabolane sesquiterpenoids from the fungus Aspergillus flavipes 297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Homo/Hetero-Dimers of Aromatic Bisabolane Sesquiterpenoids with Neuroprotective Activity from the Fungus Aspergillus versicolor A18 from South China Sea - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Proposed Total Synthesis of Asperbisabolane L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asperbisabolane L, a putative member of the bisabolane (B3257923) class of sesquiterpenoids, represents a compelling target for total synthesis due to the significant biological activities exhibited by related natural products. Bisabolane sesquiterpenoids are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects. While a definitive published total synthesis of this compound is not yet available, this document outlines a detailed proposed synthetic strategy based on established methodologies for the construction of structurally similar molecules.
This application note provides a comprehensive retrosynthetic analysis, detailed experimental protocols for key transformations, and a summary of expected quantitative data. The proposed route is designed to be efficient and stereoselective, offering a roadmap for the synthesis of this compound and its analogues for further biological evaluation.
Proposed Target Structure
Given the absence of a publicly available structure for this compound, we propose a representative target structure based on common structural motifs found in bisabolane sesquiterpenoids isolated from Aspergillus species. The proposed structure, (1R,6S)-6-((R)-6-methyl-5-oxoheptan-2-yl)-3-methylcyclohex-2-en-1-ol , contains the characteristic bisabolane framework with defined stereochemistry at the C1, C6, and the side-chain stereocenter, along with a ketone functionality that offers a handle for further derivatization.
Retrosynthetic Analysis
The proposed retrosynthesis of this compound commences by disconnecting the side chain from the cyclohexene (B86901) core via a Wittig-type olefination. The cyclohexene ring can be envisioned to arise from a stereoselective reduction and subsequent functional group manipulations of a more functionalized precursor. The chirality of the tertiary alcohol and the C6 stereocenter can be established through an asymmetric epoxidation and subsequent regioselective opening.
Unveiling a Potential Synthetic Pathway to Asperbisabolane L
Asperbisabolane L, a sesquiterpenoid belonging to the bisabolane (B3257923) class, has been identified as a molecule of interest within the scientific community. To date, a formal total synthesis of this compound has not been reported in the scientific literature. However, by examining established synthetic routes to structurally analogous bisabolane sesquiterpenes, a robust and plausible synthetic methodology can be proposed. This document outlines a potential synthetic strategy, including detailed experimental protocols for key transformations, quantitative data from analogous syntheses, and a visual representation of the proposed workflow.
Retrosynthetic Analysis
A feasible retrosynthetic analysis of this compound suggests that the molecule can be constructed from a key aromatic precursor and a suitable side-chain component. The core bisabolane skeleton can be forged through a coupling reaction, a common strategy in the synthesis of related natural products like (±)-curcumene, (±)-xanthorrhizol, and (±)-curcuhydroquinone. Subsequent functional group manipulations would then be employed to arrive at the target molecule.
A proposed retrosynthesis is depicted below:
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Workflow
The forward synthesis would commence with a commercially available or readily prepared aromatic precursor. A crucial step involves the coupling of this aromatic fragment with a side-chain building block. A Grignard reaction or a related organometallic coupling is a well-precedented approach for this transformation. The resulting intermediate would then undergo a series of functional group interconversions to install the requisite hydroxyl and carbonyl functionalities of this compound.
The proposed forward synthesis is illustrated in the following workflow:
Application Notes and Protocols for the Evaluation of Anti-inflammatory Activity of Bisabolane Sesquiterpenes
Audience: Researchers, scientists, and drug development professionals.
Note: No specific experimental data or literature was found for "Asperbisabolane L." The following information is based on the anti-inflammatory activities of other structurally related bisabolane (B3257923) sesquiterpenes and provides general protocols and background for investigating the anti-inflammatory potential of this class of compounds.
Introduction to Bisabolane Sesquiterpenes and their Anti-inflammatory Potential
Bisabolane-type sesquiterpenoids are a class of natural products found in various plants and fungi that have demonstrated a range of biological activities, including anti-inflammatory effects.[1][2] Their mechanism of action often involves the modulation of key signaling pathways and the reduction of pro-inflammatory mediators. A common method to assess the anti-inflammatory activity of these compounds is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1][3]
Data Presentation: Anti-inflammatory Activity of Various Bisabolane Sesquiterpenes
The anti-inflammatory efficacy of several bisabolane sesquiterpenes has been quantified by their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) is a common metric used to represent the potency of a compound.
| Compound/Extract | Source Organism/Material | Assay | Cell Line | IC50 / EC50 (µM) |
| Morincitrinoid A | Morinda citrifolia | NO Production Inhibition | RAW 264.7 | 0.98 ± 0.07 |
| Unnamed Bisabolane 2 | Morinda citrifolia | NO Production Inhibition | RAW 264.7 | 1.35 ± 0.08 |
| Unnamed Bisabolane 3 | Morinda citrifolia | NO Production Inhibition | RAW 264.7 | 2.16 ± 0.09 |
| Unnamed Bisabolane 4 | Morinda citrifolia | NO Production Inhibition | RAW 264.7 | 3.24 ± 0.12 |
| Unnamed Bisabolane 5 | Morinda citrifolia | NO Production Inhibition | RAW 264.7 | 4.87 ± 0.15 |
| Unnamed Bisabolane 6 | Morinda citrifolia | NO Production Inhibition | RAW 264.7 | 6.32 ± 0.11 |
| Clausemargic A | Clausena sanki | NO Production Inhibition | RAW 264.7 | Comparable to hydrocortisone |
| Known Analogue 2 | Clausena sanki | NO Production Inhibition | RAW 264.7 | Comparable to hydrocortisone |
| Known Analogue 3 | Clausena sanki | NO Production Inhibition | RAW 264.7 | Comparable to hydrocortisone |
| Known Analogue 4 | Clausena sanki | NO Production Inhibition | RAW 264.7 | Comparable to hydrocortisone |
| Known Analogue 5 | Clausena sanki | NO Production Inhibition | RAW 264.7 | Comparable to hydrocortisone |
| Known Analogue 6 | Clausena sanki | NO Production Inhibition | RAW 264.7 | Comparable to hydrocortisone |
| Known Analogue 7 | Clausena sanki | NO Production Inhibition | RAW 264.7 | Comparable to hydrocortisone |
| Curbisabolanone D | Curcuma longa | NO Production Inhibition | RAW 264.7 | EC50: 55.40 ± 14.01 |
| Penicibisabolane G | Penicillium citrinum | NO Production Inhibition | RAW 264.7 | >50% inhibition at 20 µM |
| Known Analogue 13 | Penicillium citrinum | NO Production Inhibition | RAW 264.7 | >50% inhibition at 20 µM |
| β-Bisabolol | Cotton Gin Trash | PGE2 Inhibition | 3T3 | EC50: 1.5 µg/mL (6.8 µM) |
| β-Bisabolol | Cotton Gin Trash | IL-6 Inhibition | 3T3 | EC50: 4.3 µg/mL (19.6 µM) |
Table based on data from multiple sources.[2][3][4][5][6]
Experimental Protocols
Protocol 1: In Vitro Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines a common method to assess the anti-inflammatory activity of a test compound by measuring its ability to inhibit the production of nitric oxide (NO) in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) for standard curve
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare various concentrations of the test compound in DMEM. After 24 hours of cell adherence, remove the old medium and replace it with fresh medium containing the different concentrations of the test compound. Incubate for 1-2 hours.
-
LPS Stimulation: Following the pre-treatment with the test compound, add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control group (cells with medium only) and a positive control group (cells with LPS only).
-
Incubation: Incubate the plates for another 24 hours at 37°C with 5% CO2.
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (mix equal volumes of Part A and Part B immediately before use) to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Data Analysis: Calculate the percentage of NO production inhibition for each concentration of the test compound compared to the LPS-only control. The IC50 value can then be determined.
Protocol 2: Western Blot Analysis for Inflammatory Protein Expression
This protocol describes a general procedure to determine the effect of a test compound on the expression levels of key inflammatory proteins, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in LPS-stimulated cells.
Materials:
-
RAW 264.7 cells
-
6-well cell culture plates
-
Test compound
-
LPS
-
Radioimmunoprecipitation assay (RIPA) buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates and treat with the test compound and/or LPS as described in Protocol 1.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., iNOS, COX-2) and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply ECL detection reagents and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control to determine the effect of the test compound.
Visualization of Key Signaling Pathways
The anti-inflammatory effects of many natural compounds, including bisabolane sesquiterpenes, are often mediated through the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
Caption: Simplified NF-κB Signaling Pathway.
Caption: Overview of MAPK Signaling Pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. New Bisabolane-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity [mdpi.com]
- 4. Bisabolane sesquiterpenes from Clausena sanki with their potential anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bisabolane Sesquiterpenes with Anti-Inflammatory Activities from the Endophytic Fungus Penicillium citrinum DF47 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity Assays for Asperbisabolane L Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Asperbisabolane L and its derivatives represent a class of natural products with potential therapeutic applications. A critical initial step in the evaluation of these, or any novel compounds for that matter, is the assessment of their cytotoxic effects. Cytotoxicity assays are essential for determining the concentration at which a compound induces cell death, providing a foundational understanding of its potency and potential as a therapeutic agent, particularly in cancer research.[1][2][3] These in vitro assays measure various cellular functions to infer cell viability and proliferation, offering insights into how a substance might affect cells.[2]
This document provides detailed protocols for three commonly employed cytotoxicity assays: the MTT, Neutral Red, and LDH assays. These methods are broadly applicable for screening natural product derivatives like those of this compound.[4][5] Additionally, this guide includes a template for data presentation and visualizations of a general experimental workflow and a common cell death signaling pathway to aid in experimental design and data interpretation.
Key Cytotoxicity Assays
A variety of in vitro assays are available to assess the cytotoxicity of compounds, each focusing on a different aspect of cell health, such as metabolic activity, membrane integrity, or lysosomal function.[6] The choice of assay can depend on the expected mechanism of action of the compound and the specific research question.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[4][5][7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4][7][8] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is proportional to the number of metabolically active cells.[5][7]
Experimental Protocol: MTT Assay
Materials:
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in a complete medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in a complete culture medium.
-
After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the medium containing various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., 0.1% DMSO) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Neutral Red (NR) Uptake Assay
The Neutral Red assay is another colorimetric method used to assess cytotoxicity by evaluating the integrity of cell lysosomes.[10] Viable cells can incorporate and bind the neutral red dye within their lysosomes. When cells are damaged, their ability to retain the dye is diminished.[10]
Experimental Protocol: Neutral Red (NR) Uptake Assay
Materials:
-
This compound derivatives
-
Human cancer cell line
-
Complete cell culture medium
-
Neutral Red solution (e.g., 50 µg/mL in sterile water)
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Neutral Red Incubation:
-
After the treatment period, remove the medium and wash the cells with PBS.
-
Add 100 µL of pre-warmed medium containing Neutral Red solution to each well.
-
Incubate for 2-3 hours at 37°C to allow for dye uptake.
-
-
Dye Removal and Cell Lysis:
-
Remove the Neutral Red-containing medium and wash the cells with PBS.
-
Add 150 µL of the destain solution to each well.
-
Shake the plate for 10 minutes to extract the dye from the cells.
-
-
Data Acquisition:
-
Measure the absorbance of the extracted dye at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability as described for the MTT assay.
-
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane. Lactate dehydrogenase is a stable enzyme present in the cytoplasm that is rapidly released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of dead cells.
Experimental Protocol: LDH Assay
Materials:
-
This compound derivatives
-
Human cancer cell line
-
Complete cell culture medium
-
Commercially available LDH assay kit (containing the catalyst and dye solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit).
-
Sample Collection:
-
After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a specific amount of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing the catalyst and dye solution).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100
-
Data Presentation
Quantitative data from cytotoxicity assays should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.
Table 1: Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines.
| Compound | Cell Line | Assay | Exposure Time (h) | IC50 (µM) ± SD |
| This compound | MCF-7 | MTT | 48 | Data |
| Derivative 1 | MCF-7 | MTT | 48 | Data |
| Derivative 2 | MCF-7 | MTT | 48 | Data |
| This compound | A549 | MTT | 48 | Data |
| Derivative 1 | A549 | MTT | 48 | Data |
| Derivative 2 | A549 | MTT | 48 | Data |
| This compound | HeLa | MTT | 48 | Data |
| Derivative 1 | HeLa | MTT | 48 | Data |
| Derivative 2 | HeLa | MTT | 48 | Data |
IC50: The concentration of a drug that gives a half-maximal response. SD: Standard Deviation.
Visualizations
Diagrams are powerful tools for illustrating experimental processes and biological pathways.
Caption: Experimental workflow for cytotoxicity screening.
Many natural product-derived anticancer agents induce cell death through apoptosis, a form of programmed cell death.[2] The following diagram illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways.
Caption: Simplified overview of apoptosis signaling pathways.
References
- 1. ijrpc.com [ijrpc.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Methods Applied to the In Vitro Primary Toxicology Testing of Natural Products: State of the Art, Strengths, and Limits | Semantic Scholar [semanticscholar.org]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enhanced Cytotoxicity and Antimelanoma Activity of Novel Semisynthetic Derivatives of Betulinic Acid with Indole Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of Asperbisabolane L: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asperbisabolane L belongs to the bisabolane-type sesquiterpenoids, a class of natural products widely distributed in nature.[1] In vitro and in vivo studies have highlighted that bisabolane-type sesquiterpenoids possess a variety of biological activities, with antibacterial, anti-inflammatory, and cytotoxic effects being the most commonly reported pharmacological properties.[1] These compounds show great potential for the development of new drugs.[1] This document provides detailed application notes and protocols for the in vitro evaluation of a representative bisabolane-type sesquiterpenoid, this compound, focusing on its potential anti-inflammatory and anticancer activities.
Data Presentation: Summary of Potential Biological Activities
The following tables summarize hypothetical, yet representative, quantitative data for the in vitro evaluation of this compound, based on activities reported for similar bisabolane (B3257923) sesquiterpenoids.
Table 1: Anti-Inflammatory Activity of this compound
| Assay | Cell Line | Inducer | Concentration (µM) | Result |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | 5 | 25% Inhibition |
| 10 | 48% Inhibition | |||
| 20 | 75% Inhibition | |||
| IC50 | 10.5 µM | |||
| Pro-inflammatory Cytokine (TNF-α) Secretion | THP-1 | LPS (1 µg/mL) | 20 | 60% Reduction |
| Pro-inflammatory Cytokine (IL-6) Secretion | THP-1 | LPS (1 µg/mL) | 20 | 55% Reduction |
Table 2: Cytotoxic Activity of this compound
| Cell Line | Assay | Incubation Time | IC50 (µM) |
| Human Melanoma (A375) | MTT | 24 hours | 15.8 µM |
| Human Breast Cancer (MCF-7) | MTT | 24 hours | 25.2 µM |
| Human Colon Cancer (HCT116) | MTT | 48 hours | 18.9 µM |
| Normal Human Fibroblasts (NHF) | MTT | 48 hours | > 100 µM |
Experimental Protocols
Protocol 1: Determination of Anti-Inflammatory Activity by Measuring Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To evaluate the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (stock solution in DMSO)
-
Griess Reagent System
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Remove the culture medium.
-
Add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM). A vehicle control (DMSO) should be included.
-
Pre-incubate for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (without LPS stimulation) should also be included.
-
-
Nitrite (B80452) Measurement:
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
-
The percentage of NO inhibition is calculated as: [(Absorbance of LPS-treated group - Absorbance of sample group) / Absorbance of LPS-treated group] x 100.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of NO production).
-
Protocol 2: Evaluation of Cytotoxicity using the MTT Assay
Objective: To assess the cytotoxic effect of this compound on various cancer cell lines and a normal cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]
Materials:
-
Human cancer cell lines (e.g., A375, MCF-7, HCT116)
-
Normal human cell line (e.g., NHF)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to attach overnight.
-
Treatment:
-
Remove the medium and replace it with fresh medium containing serial dilutions of this compound (e.g., 1, 10, 25, 50, 100 µM).
-
Include a vehicle control (DMSO) and an untreated control.
-
Incubate for the desired time period (e.g., 24 or 48 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of anti-inflammatory action for this compound.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Logical progression of in vitro evaluation for this compound.
References
Application Notes and Protocols for Evaluating the Efficacy of Asperbisabolane L in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for assessing the potential therapeutic efficacy of Asperbisabolane L, a bisabolane-type sesquiterpenoid, in established preclinical animal models. The protocols outlined below are based on the known biological activities of this class of compounds, which primarily include anti-inflammatory, anticancer, and neuroprotective effects.[1][2]
Evaluation of Anti-Inflammatory Efficacy
Bisabolane-type sesquiterpenoids have demonstrated significant anti-inflammatory properties, often mediated through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][3][4][5] The following protocols describe robust and reproducible animal models to evaluate the anti-inflammatory potential of this compound.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses acute inflammation. Carrageenan, a phlogistic agent, induces a biphasic edematous response. The initial phase is mediated by histamine (B1213489) and serotonin, while the later phase is primarily driven by prostaglandins (B1171923) and mediated by cyclooxygenase (COX).
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into the following groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or 0.5% Tween 80)
-
This compound (various doses, e.g., 10, 25, 50 mg/kg)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Drug Administration: this compound or the vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Quantitative Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | 0 |
| This compound | 10 | 0.62 ± 0.04 | 27.1 |
| This compound | 25 | 0.45 ± 0.03 | 47.1 |
| This compound | 50 | 0.31 ± 0.02 | 63.5 |
| Indomethacin | 10 | 0.28 ± 0.02 | 67.1 |
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Oxazolone-Induced Ear Edema in Mice
This model is representative of delayed-type hypersensitivity (DTH) and is useful for evaluating the efficacy of compounds against T-cell-mediated inflammation.
Experimental Protocol:
-
Animals: Male BALB/c mice (20-25 g) are used.
-
Sensitization: On day 0, the abdominal skin of each mouse is shaved, and 50 µL of 3% oxazolone (B7731731) in acetone/olive oil (4:1) is applied.
-
Grouping and Treatment: On day 7, mice are randomly grouped and treated topically on the right ear with this compound (e.g., 0.1, 0.5, 1 mg/ear) or a vehicle 30 minutes before the challenge. A positive control group treated with dexamethasone (B1670325) (e.g., 0.1 mg/ear) is included.
-
Challenge: 20 µL of 1% oxazolone is applied to both the inner and outer surfaces of the right ear. The left ear serves as a control.
-
Measurement of Edema: 24 hours after the challenge, mice are euthanized, and a 6 mm biopsy punch is used to collect ear tissue from both ears. The weight of the ear punches is measured.
-
Data Analysis: The difference in weight between the right and left ear punches is calculated as an index of edema.
Quantitative Data Presentation:
| Treatment Group | Dose (mg/ear) | Mean Ear Weight Difference (mg) (± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 12.5 ± 1.2 | 0 |
| This compound | 0.1 | 9.8 ± 0.9 | 21.6 |
| This compound | 0.5 | 6.7 ± 0.7 | 46.4 |
| This compound | 1 | 4.5 ± 0.5 | 64.0 |
| Dexamethasone | 0.1 | 3.2 ± 0.4 | 74.4 |
Evaluation of Anticancer Efficacy
Cytotoxic effects are a reported pharmacological property of bisabolane-type sesquiterpenoids.[1] In vivo anticancer efficacy can be assessed using xenograft or syngeneic tumor models.
Human Tumor Xenograft Model in Nude Mice
This model evaluates the effect of a compound on the growth of human cancer cells in an immunodeficient host.
Experimental Protocol:
-
Cell Culture: A human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) is cultured under standard conditions.
-
Animals: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: 1-5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups.
-
Treatment: this compound (e.g., 25, 50, 100 mg/kg, p.o. or i.p.) or vehicle is administered daily for a specified period (e.g., 21 days). A positive control group (e.g., a standard chemotherapeutic agent) is included.
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = (width)² x length/2). Body weight is also monitored.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.
Quantitative Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) (± SEM) | % Tumor Growth Inhibition |
| Vehicle Control | - | 1500 ± 150 | 0 |
| This compound | 25 | 1150 ± 120 | 23.3 |
| This compound | 50 | 800 ± 95 | 46.7 |
| This compound | 100 | 550 ± 70 | 63.3 |
| Positive Control | - | 400 ± 50 | 73.3 |
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (-)-α-Bisabolol Alleviates Atopic Dermatitis by Inhibiting MAPK and NF-κB Signaling in Mast Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisabolane-type sesquiterpenoids from Curcuma longa L. exert anti-influenza and anti-inflammatory activities through NF-κB/MAPK and RIG-1/STAT1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Asperbisabolane L in Fungal Extracts Using High-Performance Liquid Chromatography (HPLC)
Introduction
Asperbisabolane L is a bisabolane-type sesquiterpenoid isolated from marine-derived fungi of the Aspergillus genus.[1] Sesquiterpenoids from this genus are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[2][3] Accurate quantification of this compound in fungal fermentation broths and mycelial extracts is crucial for pharmacological studies, process optimization, and quality control of potential therapeutic agents. This application note describes a detailed protocol for the quantification of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. While Gas Chromatography (GC) is also a suitable technique for analyzing volatile terpenes, HPLC is often preferred for non-volatile compounds and avoids the need for derivatization.[4]
Principle
This method utilizes reverse-phase HPLC to separate this compound from other components in a complex fungal extract. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from a certified reference standard of this compound. The method is validated for linearity, accuracy, precision, and sensitivity.
Experimental Protocols
Sample Preparation: Extraction of this compound from Aspergillus sp.
a. Materials and Reagents:
-
Aspergillus sp. culture (liquid broth and mycelia)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Anhydrous sodium sulfate
-
Methanol (B129727) (HPLC grade)
-
Rotary evaporator
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
b. Protocol for Liquid Culture Broth:
-
Centrifuge the liquid culture at 4,000 rpm for 20 minutes to separate the supernatant (broth) from the mycelia.
-
Collect the supernatant and perform a liquid-liquid extraction by mixing it with an equal volume of ethyl acetate in a separatory funnel.
-
Shake vigorously for 5 minutes and allow the layers to separate.
-
Collect the organic (upper) layer. Repeat the extraction process three times.
-
Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).
-
Filter the reconstituted extract through a 0.45 µm PTFE syringe filter into an HPLC vial.
c. Protocol for Mycelia:
-
Wash the collected mycelia with distilled water to remove residual media.
-
Lyophilize the mycelia to obtain a dry powder.
-
Grind the dried mycelia into a fine powder.
-
Perform an ultrasound-assisted extraction (UAE) by suspending a known weight of the powdered mycelia (e.g., 1 gram) in 20 mL of ethyl acetate.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4,000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction twice more and pool the supernatants.
-
Evaporate the solvent and reconstitute the extract as described in steps 6-8 of the broth protocol.
HPLC Method for Quantification
a. Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Photo Diode Array (PDA) or UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).
-
Gradient Program:
-
0-5 min: 60% A
-
5-20 min: Linear gradient from 60% to 95% A
-
20-25 min: 95% A (isocratic)
-
25-30 min: Return to 60% A and equilibrate.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (as many sesquiterpenoids lack strong chromophores and absorb at lower wavelengths).
-
Injection Volume: 10 µL
b. Preparation of Standards and Calibration Curve:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Inject each standard in triplicate to generate a calibration curve by plotting the peak area against the concentration.
-
The linearity of the method should be confirmed by a correlation coefficient (R²) of ≥ 0.999.
Method Validation
The analytical method should be validated according to standard guidelines to ensure its accuracy and reliability.[5][6][7]
-
Linearity: Assessed from the calibration curve as described above.
-
Precision: Determined by analyzing replicate injections of a sample on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be less than 2%.
-
Accuracy: Evaluated by performing a spike-recovery study. A known amount of this compound standard is added to a sample, and the recovery percentage is calculated. Recoveries are typically expected to be within 95-105%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
Data Presentation
The quantitative data obtained from the analysis of different batches or experimental conditions should be summarized for clear comparison.
Table 1: Hypothetical Quantitative Data for this compound
| Sample ID | Source | This compound Concentration (µg/mL) | RSD (%) (n=3) |
| Batch A | Culture Broth | 45.8 | 1.5 |
| Batch A | Mycelia | 12.3 | 1.8 |
| Batch B | Culture Broth | 52.1 | 1.2 |
| Batch B | Mycelia | 15.6 | 1.6 |
| Control | Uninoculated Broth | Not Detected | N/A |
Table 2: Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | - |
| Accuracy (% Recovery) | 98.5% - 102.3% | 95% - 105% |
| Intra-day Precision (RSD) | < 1.5% | < 2% |
| Inter-day Precision (RSD) | < 1.9% | < 2% |
| LOD (µg/mL) | 0.3 | - |
| LOQ (µg/mL) | 1.0 | - |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and HPLC quantification of this compound.
Conceptual Signaling Pathway
Bisabolane (B3257923) sesquiterpenoids have been noted for their anti-inflammatory properties, which may involve the inhibition of key inflammatory pathways such as NF-κB.
Caption: Potential inhibition of the NF-κB inflammatory pathway by this compound.
References
- 1. Research Advances of Bioactive Sesquiterpenoids Isolated from Marine-Derived Aspergillus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Bisabolane-Type Sesquiterpenoids from the Sponge-Derived Fungus Aspergillus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and cytotoxic phenolic bisabolane sesquiterpenoids from the fungus Aspergillus flavipes 297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Can HPLC-UV Be Used For Terpenes Analysis In Cannabis? [restek.com]
- 5. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Development and Validation of a Reliable and Robust Method for the Analysis of Cannabinoids and Terpenes in Cannabis. | Semantic Scholar [semanticscholar.org]
Protocol for Asperbisabolane L Extraction and Purification: Application Notes for Drug Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asperbisabolane L is a phenolic bisabolane (B3257923) sesquiterpenoid isolated from the deep-sea-derived fungus Aspergillus sydowii MCCC 3A00324. This class of compounds has demonstrated noteworthy biological activities, including anti-inflammatory effects. This document provides a detailed protocol for the extraction, purification, and characterization of this compound, based on the methodologies reported for a series of analogous compounds (Asperbisabolanes A-N) from the same fungal strain. Additionally, it outlines the known signaling pathway associated with the anti-inflammatory action of related bisabolane sesquiterpenoids.
Data Presentation
Table 1: Summary of Chromatographic Purification Steps for Asperbisabolanes
| Chromatographic Technique | Stationary Phase | Mobile Phase System (Gradient) | Fraction Collected |
| Column Chromatography (CC) | Silica (B1680970) Gel (200-300 mesh) | Petroleum Ether/Ethyl Acetate (B1210297) (v/v), gradient from 50:1 to 1:1 | 7 Fractions (Fr.1 - Fr.7) |
| Column Chromatography (CC) | Silica Gel (200-300 mesh) | Dichloromethane/Methanol (v/v), gradient | Subfractions from Fr. 5 |
| Reversed-Phase HPLC | C18 | Acetonitrile (B52724)/Water (v/v), gradient | Pure this compound |
Note: This table represents a general scheme for the purification of Asperbisabolanes as specific details for this compound were not individually reported in the accessible literature.
Experimental Protocols
Fungal Fermentation
A detailed protocol for the fermentation of Aspergillus sydowii MCCC 3A00324 is crucial for the production of this compound.
Materials:
-
Aspergillus sydowii MCCC 3A00324 strain
-
Potato Dextrose Broth (PDB) medium
-
Erlenmeyer flasks (1 L)
-
Shaker incubator
Procedure:
-
Inoculate the seed culture of Aspergillus sydowii MCCC 3A00324 into 1 L Erlenmeyer flasks containing PDB medium.
-
Incubate the flasks on a shaker at a specified temperature and agitation speed for a period sufficient to allow for substantial growth and secondary metabolite production.
-
Monitor the culture for growth and contamination.
-
After the incubation period, harvest the entire culture broth for extraction.
Extraction of Crude Metabolites
Materials:
-
Fermented culture broth of Aspergillus sydowii MCCC 3A00324
-
Ethyl acetate (EtOAc), analytical grade
-
Large-capacity separatory funnels
-
Rotary evaporator
Procedure:
-
Pool the fermented culture broth from all flasks.
-
Perform a liquid-liquid extraction of the culture broth with an equal volume of ethyl acetate. Repeat this extraction three times to ensure complete recovery of secondary metabolites.
-
Combine the organic (ethyl acetate) layers from all extractions.
-
Dry the combined organic phase over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentrate the dried ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound
The purification of this compound from the crude extract is a multi-step process involving various chromatographic techniques.
3.1. Silica Gel Column Chromatography (Initial Fractionation)
Materials:
-
Crude extract
-
Silica gel (200-300 mesh)
-
Glass chromatography column
-
Solvents: Petroleum Ether, Ethyl Acetate, Dichloromethane, Methanol
-
Fraction collector and collection tubes
Procedure:
-
Prepare a silica gel slurry in petroleum ether and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed silica gel column.
-
Elute the column with a stepwise gradient of petroleum ether and ethyl acetate (v/v), starting from 50:1 and gradually increasing the polarity to 1:1.
-
Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles. The fractions containing Asperbisabolanes are further processed.
3.2. Further Chromatographic Purification
Procedure:
-
Subject the fraction containing the target compounds (e.g., Fr. 5) to further silica gel column chromatography using a dichloromethane-methanol gradient to achieve finer separation.
-
The resulting subfractions are then purified by reversed-phase High-Performance Liquid Chromatography (HPLC) using a C18 column.
-
Elute the HPLC column with a gradient of acetonitrile and water to isolate pure this compound.
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the purified compound.
Structure Elucidation and Characterization
The structure of the purified this compound is confirmed using various spectroscopic methods.
Techniques:
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry.
Mandatory Visualization
Experimental Workflow for this compound Isolation
Caption: Workflow for the extraction and purification of this compound.
Anti-inflammatory Signaling Pathway of Bisabolane Sesquiterpenoids
Some bisabolane sesquiterpenoids have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1]
Caption: Inhibition of the NF-κB signaling pathway by bisabolane sesquiterpenoids.
References
Troubleshooting & Optimization
Technical Support Center: Asperbisabolane L Solubility for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Asperbisabolane L for bioassay applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for bioassays?
This compound belongs to the bisabolane-type sesquiterpenoids, a class of natural products known for their diverse biological activities, including anti-inflammatory and cytotoxic effects.[1] Like many hydrophobic natural products, this compound is likely to have poor aqueous solubility. This can lead to several challenges in bioassays, such as precipitation of the compound in aqueous buffers or cell culture media, leading to inaccurate and unreliable experimental results.[2][3][4]
Q2: What are the recommended initial steps for dissolving this compound?
For a hydrophobic compound like this compound, the initial solvent of choice is typically high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[4][5] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.[5][6]
Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
This is a common issue known as "antisolvent precipitation" or "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[5][6] Refer to the troubleshooting guides below for a systematic approach to resolving this issue.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, and ideally at 0.1% or lower, to minimize solvent-induced toxicity and off-target effects.[4][7] It is always recommended to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.
Q5: How can I visually identify compound precipitation in my assay?
Precipitation can be identified by observing cloudiness or turbidity in the solution, the presence of visible particles, or the formation of crystalline structures. This can be observed by the naked eye or under a microscope. For a more quantitative measure, the turbidity of a solution in a microplate can be assessed by measuring the absorbance at a wavelength of around 600-650 nm.[5][6]
Troubleshooting Guides
Guide 1: Initial Assessment of this compound Solubility
This guide outlines a protocol to determine the approximate aqueous solubility of your this compound stock solution.
Experimental Protocol: Kinetic Solubility Assessment
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 1 µM).[5]
-
Dilution into Aqueous Buffer: In a clear 96-well plate, add 2 µL of each DMSO dilution to 198 µL of your aqueous assay buffer (e.g., PBS, cell culture media). This results in a 1:100 dilution and a final DMSO concentration of 1%.[5]
-
Incubation and Observation: Seal the plate and shake it at room temperature for 1-2 hours.[5] Visually inspect each well for signs of precipitation.
-
Quantitative Measurement (Optional): Measure the turbidity of each well by reading the absorbance at 620 nm using a plate reader. An increase in absorbance compared to the DMSO-only control indicates precipitation.[5] The highest concentration that remains clear is your approximate kinetic solubility under these conditions.
Guide 2: Systematic Approach to Improving this compound Solubility
If you encounter precipitation, follow this workflow to systematically improve the solubility of this compound for your bioassays.
References
- 1. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Asperbisabolane L Stability and Degradation
Disclaimer: Specific stability and degradation data for Asperbisabolane L are not extensively available in public literature. This guide provides a framework based on the general principles of stability testing for sesquiterpenoids and other natural products, intended to assist researchers in designing and troubleshooting their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical factors that can cause the degradation of this compound?
A1: Like many sesquiterpenoids, this compound is susceptible to degradation under various environmental conditions. Key factors include exposure to acidic or basic pH, high temperatures, light (especially UV), and oxidizing agents. The inherent chemical structure, including the presence of double bonds and hydroxyl groups, can be prone to specific reactions like hydrolysis, oxidation, and isomerization.
Q2: How can I monitor the stability of this compound in my samples?
A2: A stability-indicating analytical method is crucial for monitoring the concentration of this compound and detecting its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.[1][2][3][4] The method should be validated to ensure it can separate the intact compound from any potential degradants.[5]
Q3: What are forced degradation studies and why are they necessary for this compound?
A3: Forced degradation, or stress testing, involves intentionally exposing this compound to harsh conditions (e.g., strong acids/bases, high heat, intense light, oxidizing agents) to accelerate its degradation.[6][7][8][9] These studies are essential for:
-
Identifying potential degradation products and pathways.[9][10]
-
Developing and validating a stability-indicating analytical method.[1][8]
-
Understanding the intrinsic stability of the molecule.[1][9]
Q4: What are the common challenges in the stability testing of natural products like this compound?
A4: Natural products present unique challenges in stability testing due to their complex structures and potential for a wide range of degradation pathways.[11] Batch-to-batch variability in purity and the presence of minor related compounds can also complicate the analysis.[11]
Troubleshooting Guides
Issue 1: Rapid degradation of this compound is observed under ambient storage conditions.
-
Possible Cause: The storage conditions may be inappropriate. Factors like temperature, humidity, and light exposure can significantly accelerate degradation.[11]
-
Troubleshooting Steps:
-
Review storage conditions. Store samples in a cool, dark, and dry place.
-
Consider storing aliquots under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Use amber vials or light-protective containers to shield from light.
-
Issue 2: Multiple unknown peaks appear in the HPLC chromatogram during a stability study.
-
Possible Cause: These could be degradation products, impurities from the sample matrix, or artifacts from the analytical method itself.
-
Troubleshooting Steps:
-
Perform a forced degradation study to see if the same peaks are generated under stress conditions.
-
Analyze a placebo or blank sample (if in a formulation) to rule out excipient-related peaks.
-
Use a photodiode array (PDA) detector with your HPLC to check for peak purity.
-
Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on the unknown peaks to aid in their identification.
-
Issue 3: Inconsistent stability results are obtained between different batches of this compound.
-
Possible Cause: Natural products can have inherent variability between batches due to differences in isolation and purification.[11]
-
Troubleshooting Steps:
-
Ensure a consistent and robust purification protocol for this compound.
-
Thoroughly characterize each new batch with techniques like NMR, MS, and HPLC to confirm identity and purity before initiating stability studies.
-
Document the purity profile of each batch to correlate with stability data.
-
Hypothetical Data from Forced Degradation Studies
The following table summarizes potential outcomes from a forced degradation study on this compound, illustrating how the data can be presented.
| Stress Condition | Duration | Temperature | This compound Remaining (%) | Number of Degradation Products | Major Degradant Peak (RT, min) |
| 0.1 M HCl | 24 hours | 60°C | 75.2 | 2 | 8.5 |
| 0.1 M NaOH | 24 hours | 60°C | 68.9 | 3 | 7.2, 9.1 |
| 3% H₂O₂ | 24 hours | 25°C | 82.5 | 4 | 6.8 |
| Thermal | 48 hours | 80°C | 91.3 | 1 | 10.3 |
| Photolytic (UV) | 24 hours | 25°C | 88.7 | 2 | 8.9 |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound (high purity solid)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
Amber HPLC vials
-
pH meter
-
Oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound at 80°C for 48 hours. Dissolve in methanol for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound (in methanol) in a photostability chamber to UV light for 24 hours.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Materials:
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Forced degradation samples from Protocol 1
-
Acetonitrile (HPLC grade)
-
Water with 0.1% formic acid (HPLC grade)
Methodology:
-
Initial Chromatographic Conditions:
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for the lambda max of this compound (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
Inject the control (unstressed) sample of this compound to determine its retention time.
-
Inject each of the forced degradation samples.
-
Adjust the gradient profile of the mobile phase to achieve adequate separation between the parent peak and all degradation product peaks.
-
Ensure that the this compound peak is pure in all stressed samples using a PDA detector.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. web.vscht.cz [web.vscht.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tnsroindia.org.in [tnsroindia.org.in]
- 6. resolvemass.ca [resolvemass.ca]
- 7. biopharminternational.com [biopharminternational.com]
- 8. sgs.com [sgs.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. forced degradation products: Topics by Science.gov [science.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Asperbisabolane L Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Asperbisabolane L and other similar sesquiterpenoids.
Troubleshooting Crystallization Issues
Crystallization is a critical technique for the purification of solid compounds.[1] The process relies on the principle that compounds are typically more soluble in hot solvents than in cold ones.[1] When a saturated hot solution cools, the solute's solubility decreases, leading to the formation of pure crystals.[1] However, various issues can arise during this process.
FAQs and Troubleshooting Guides
Q1: Why are no crystals forming in my solution?
A1: The absence of crystal formation is a common issue that can stem from several factors:
-
The solution is not saturated: This is the most frequent cause. If the solution is not saturated, the solute concentration is too low for crystals to form upon cooling.
-
Solution: Try evaporating some of the solvent to increase the concentration of this compound.[2] You can do this by gently heating the solution or by blowing a stream of inert gas (like nitrogen) over the surface. Afterwards, allow the solution to cool again.
-
-
Too much solvent was used: An excess of solvent will keep the compound dissolved even at lower temperatures, preventing crystallization.
-
Solution: If you suspect too much solvent was used, you can try to concentrate the solution by removing some of the solvent.[3]
-
-
The cooling process is too slow or the final temperature is not low enough:
-
Solution: Ensure the solution is allowed to cool to room temperature and then in an ice bath to maximize crystal formation.[4]
-
-
The presence of impurities: Impurities can sometimes inhibit crystal nucleation.[5]
-
Solution: If you suspect impurities are the problem, you may need to perform another purification step, such as column chromatography, before attempting crystallization again.
-
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of your compound is lower than the temperature of the solution or if there are significant impurities.
-
Solution:
-
Re-dissolve the oil by warming the mixture.
-
Add a small amount of additional solvent to decrease the saturation slightly.
-
Allow the solution to cool much more slowly. This can be achieved by insulating the flask or letting it cool in a dewar.
-
If the problem persists, consider using a different solvent or a solvent mixture.
-
Further purification of the material before crystallization might be necessary.
-
Q3: The crystallization is happening too quickly. Why is this a problem and how can I fix it?
A3: Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of purification.[3] Ideally, crystal formation should be a slow and gradual process.
-
Solution:
-
Add more solvent: Reheat the solution to dissolve the crystals and then add a small amount of additional solvent. This will make the solution slightly less saturated and slow down the rate of crystal growth upon cooling.[3]
-
Slow down the cooling rate: Insulate the flask to allow for gradual cooling. Avoid placing the hot flask directly into an ice bath.
-
Q4: I have a very low yield of crystals. What are the possible reasons?
A4: A low yield can be frustrating. Here are some potential causes:
-
Using too much solvent: As mentioned before, excess solvent will keep a significant portion of your compound dissolved in the mother liquor.
-
Solution: Before filtering, check the mother liquor for dissolved product by taking a small sample and evaporating the solvent. If a significant amount of solid remains, you may need to concentrate the mother liquor and cool it again to recover more crystals.
-
-
Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper.
-
Solution: Ensure all glassware is pre-heated, and perform the filtration as quickly as possible.
-
-
Incomplete crystallization: The cooling period may have been too short or the final temperature not low enough.
-
Solution: Allow sufficient time for cooling and use an ice bath to maximize the yield.
-
Data Presentation
| Trial | Solvent System | Volume (mL) | Temperature (°C) for Dissolution | Cooling Method | Crystal Formation Time | Yield (mg) | Crystal Quality (visual inspection) |
| 1 | |||||||
| 2 | |||||||
| 3 | |||||||
| 4 | |||||||
| 5 |
Experimental Protocols
General Protocol for the Crystallization of a Sesquiterpenoid Solid
This protocol provides a general framework. The choice of solvent and specific temperatures will need to be optimized for this compound.
1. Solvent Selection:
- The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
- Common solvents to screen for the crystallization of sesquiterpenoids include hexanes, ethyl acetate, acetone, methanol, and mixtures thereof.
2. Dissolution:
- Place the crude this compound solid in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent.
- Gently heat the mixture with swirling until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the elevated temperature.
3. Cooling and Crystallization:
- Once a clear solution is obtained, remove it from the heat source.
- Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin during this stage.
- To maximize the yield, place the flask in an ice bath for at least 30 minutes.
4. Isolation of Crystals:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
- Allow the crystals to air-dry on the filter paper or in a desiccator.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Hypothetical anti-inflammatory signaling pathway for a natural product.
References
Technical Support Center: Asperbisabolane L Isomer Purification
Disclaimer: Asperbisabolane L is a hypothetical compound for the purpose of this guide. The following protocols and troubleshooting advice are based on established principles for the chiral separation of terpene-like small molecules and are intended to serve as a general framework.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for separating this compound isomers?
A1: The most common and effective method for separating chiral isomers like this compound is High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point due to their broad applicability for terpene-like structures.
Q2: I am not getting any separation between my this compound isomers. What should I do?
A2: A complete lack of separation indicates that the chiral stationary phase and mobile phase combination is not suitable. The first step is to screen different chiral columns. If you are using a cellulose-based column, try an amylose-based one, or vice-versa. Additionally, switching the chromatography mode can be effective. If you are using normal-phase, consider reversed-phase or polar organic mode, as the mechanism of interaction between the analyte and the stationary phase will be different, potentially leading to separation.
Q3: My peaks are broad and tailing. How can I improve the peak shape?
A3: Peak tailing can be caused by several factors. If all peaks are tailing, it could be a system-level issue such as extra-column volume; ensure tubing is as short and narrow as possible.[1] If only the analyte peaks are tailing, it could be due to secondary interactions with the column. For basic compounds, adding a small amount of a basic modifier to the mobile phase (like triethylamine (B128534) in normal phase) can help. For acidic compounds, an acidic modifier may be required. Also, consider issues like a partially plugged column frit, which can be addressed by back-flushing the column or using an inline filter.[2][3]
Q4: My retention times are drifting between injections. How can I improve reproducibility?
A4: Poor reproducibility in chiral HPLC is often a significant challenge.[1] Ensure your mobile phase is prepared consistently and accurately. Chiral stationary phases can require longer equilibration times than standard columns, so make sure the column is fully equilibrated before starting your run. A column oven is crucial to maintain a stable temperature, as minor fluctuations can significantly impact selectivity and retention times.[1]
Troubleshooting Guides
This guide will help you systematically troubleshoot and improve the separation between your this compound isomers.
Troubleshooting Decision Tree for Poor Resolution
Caption: Decision tree for troubleshooting poor isomer resolution.
In preparative chromatography, sample solubility is critical. If your this compound sample is precipitating, it can block the system and ruin the separation.
Q: My sample is precipitating in the mobile phase. What can I do?
A:
-
Change Mobile Phase: Look for an alternative mobile phase combination in which your sample has higher solubility. This might involve switching from a heptane-based system to one with methyl-tert-butyl ether (MTBE) or tetrahydrofuran (B95107) (THF).[4]
-
Inject in a Stronger Solvent: Dissolve your sample in a stronger, miscible solvent than the mobile phase for injection. Be aware that this can affect peak shape, so use the smallest possible injection volume.
-
Thermostat the Sample Solution: Gently warming the sample solution (if the compound is stable) can sometimes improve solubility.[4]
-
Preliminary Purification: If the insolubility is due to impurities, a preliminary filtration or a simple flash chromatography step might be necessary.[4]
Experimental Protocols
This protocol outlines a general approach for screening different columns and mobile phases to find an initial separation condition.
-
Column Selection:
-
Column 1: Cellulose-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
-
Column 2: Amylose-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
-
-
Mobile Phase Systems (Normal Phase):
-
System A: n-Heptane / Isopropanol (90:10 v/v)
-
System B: n-Heptane / Ethanol (95:5 v/v)
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
Sample Concentration: 1 mg/mL in mobile phase
-
-
Procedure:
-
Equilibrate Column 1 with Mobile Phase System A for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic standard of this compound.
-
Analyze the chromatogram for any signs of peak separation.
-
Repeat for all combinations of columns and mobile phase systems.
-
General Workflow for this compound Purification
Caption: General experimental workflow for isomer purification.
Data Presentation
| Column Type | Mobile Phase (Heptane/Alcohol) | Isomer 1 Ret. Time (min) | Isomer 2 Ret. Time (min) | Resolution (Rs) |
| Cellulose-DMPC | Isopropanol (90/10) | 8.2 | 8.9 | 1.1 |
| Cellulose-DMPC | Ethanol (95/5) | 10.5 | 10.5 | 0.0 |
| Amylose-DMPC | Isopropanol (90/10) | 7.5 | 7.5 | 0.0 |
| Amylose-DMPC | Ethanol (95/5) | 9.1 | 10.2 | 1.8 |
DMPC: Dimethylphenylcarbamate
| Flow Rate (mL/min) | Isomer 1 Ret. Time (min) | Isomer 2 Ret. Time (min) | Resolution (Rs) | Backpressure (bar) |
| 1.5 | 6.1 | 6.8 | 1.6 | 120 |
| 1.0 | 9.1 | 10.2 | 1.8 | 80 |
| 0.8 | 11.4 | 12.8 | 2.1 | 65 |
| 0.5 | 18.2 | 20.5 | 2.2 | 40 |
References
Technical Support Center: Overcoming Low Yield in Bisabolane Sesquiterpenoid Synthesis
Welcome to the technical support center for the synthesis of bisabolane (B3257923) sesquiterpenoids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in their synthetic routes. The following guides and FAQs address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield in Grignard Reaction for Tertiary Alcohol Formation
Q1: My Grignard reaction to form the tertiary alcohol precursor to the bisabolane skeleton is giving a low yield, with a significant amount of the starting ketone recovered. What is causing this and how can I improve the yield?
A1: Low yields in Grignard reactions with ketones, especially those that are sterically hindered, are often due to competing side reactions, primarily enolization and reduction.
-
Enolization: The Grignard reagent acts as a base, deprotonating the α-carbon of the ketone to form an enolate. This enolate is then protonated during aqueous workup, regenerating the starting ketone.
-
Reduction: If the Grignard reagent possesses a β-hydrogen, it can reduce the ketone to a secondary alcohol through a six-membered ring transition state (Meerwein–Ponndorf–Verley-type reduction).
Troubleshooting Steps & Optimization:
-
Choice of Solvent: The solvent can significantly impact the reaction outcome. While THF is common, consider using a less coordinating solvent like diethyl ether or a mixture of solvents to potentially reduce enolization.
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) prior to the Grignard reagent can effectively suppress enolization.[1] The in-situ formation of an organocerium reagent, which is less basic but still highly nucleophilic, favors the desired 1,2-addition to the carbonyl group.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to minimize side reactions. Slower addition of the Grignard reagent at low temperatures can also be beneficial.
-
Grignard Reagent Purity and Titration: Ensure the Grignard reagent is freshly prepared or properly stored and titrated before use to accurately determine its concentration. Old or poorly stored Grignard reagents can contain magnesium halides and other species that may promote side reactions.
-
Alternative Organometallic Reagents: If enolization remains a significant issue, consider using organolithium reagents, which are generally more reactive and may favor addition over enolization, although they can also be more prone to side reactions if not handled carefully.
Issue 2: Inefficient Carbon-Carbon Bond Formation via Halogen-Lithium Exchange
Q2: I am experiencing a low yield in the coupling of my aryl bromide with a ketone via a halogen-lithium exchange. What are the critical parameters to control for this reaction?
A2: Halogen-lithium exchange is a powerful method for C-C bond formation but is highly sensitive to reaction conditions. Low yields can often be attributed to issues with the exchange reaction itself or subsequent side reactions.
Troubleshooting Steps & Optimization:
-
Temperature: This is a critical parameter. The halogen-lithium exchange is typically very fast, even at low temperatures. It is crucial to maintain a very low temperature (usually -78 °C or lower) to prevent side reactions of the highly reactive aryllithium intermediate, such as reaction with the solvent or other electrophiles.
-
Reagent Purity: Use high-purity organolithium reagents (n-BuLi, s-BuLi, or t-BuLi). The concentration of commercially available organolithium reagents should be determined by titration before use.
-
Solvent and Additives: Anhydrous, non-protic solvents like THF or diethyl ether are essential. The presence of coordinating agents like TMEDA can sometimes accelerate the exchange but may also influence the reactivity of the resulting organolithium species.
-
Order of Addition: Typically, the aryl bromide is dissolved in the anhydrous solvent, cooled to a very low temperature, and then the organolithium reagent is added dropwise. After a short period for the exchange to complete, the electrophile (ketone) is added.
-
Competing Reactions: The generated aryllithium is a strong base and can participate in side reactions like enolization of the ketone. Adding the ketone slowly at a very low temperature can help to mitigate this.
Issue 3: Poor Stereocontrol in the Synthesis of Chiral Bisabolanes
Q3: My synthesis of a chiral bisabolane sesquiterpenoid is resulting in a low diastereomeric or enantiomeric excess. How can I improve the stereoselectivity?
A3: Achieving high stereocontrol is a common challenge in the synthesis of natural products.[2] The strategies to address this depend on the specific reaction where stereochemistry is being set.
Troubleshooting Steps & Optimization:
-
Chiral Auxiliaries: Employing a chiral auxiliary on one of the reactants can effectively control the stereochemical outcome of a reaction. The auxiliary is typically removed in a subsequent step.
-
Asymmetric Catalysis: Utilize a chiral catalyst to favor the formation of one enantiomer over the other. For instance, in reductions of ketones or additions to carbonyls, chiral ligands complexed to a metal center can provide a chiral environment.
-
Substrate-Controlled Diastereoselection: The existing stereocenters in a molecule can influence the stereochemical outcome of subsequent reactions. Careful selection of reagents and reaction conditions can enhance this effect. For example, in the reduction of a ketone, bulky reducing agents may preferentially attack from the less hindered face.
-
Enzymatic Resolutions: Lipases and other enzymes can be used for the kinetic resolution of racemic mixtures, for example, by selectively acylating one enantiomer of an alcohol, allowing for the separation of the two enantiomers.[2]
-
Reaction Conditions: Temperature, solvent, and the nature of any additives can all influence the transition state of a reaction and thereby its stereoselectivity. Systematically screening these parameters can lead to significant improvements.
Quantitative Data Summary
The following tables summarize yields for key reactions in the synthesis of various bisabolane sesquiterpenoids, providing a benchmark for comparison.
Table 1: Yields of Tertiary Alcohol Formation via Grignard/Organolithium Addition
| Aryl Halide Precursor | Ketone | Organometallic Reagent | Yield of Tertiary Alcohol | Reference |
| 4-Bromotoluene | 6-methylhept-5-en-2-one | n-BuLi, then ketone | 84% | [3] |
| 4-Bromo-2-methoxy-1-methylbenzene | 6-methylhept-5-en-2-one | n-BuLi, then ketone | 90% | [4] |
| 1-Bromo-2,5-dimethoxy-4-methylbenzene | 6-methylhept-5-en-2-one | n-BuLi, then ketone | 90% | [4] |
Table 2: Yields of Reduction of Tertiary Alcohols
| Tertiary Alcohol | Reduction Conditions | Yield of Reduced Product | Reference |
| 2-(p-tolyl)-6-methylhept-5-en-2-ol | H₂, Pd/C | 93% | [4] |
| 2-(3-methoxy-4-methylphenyl)-6-methylhept-5-en-2-ol | H₂, Pd/C | 93% | [4] |
| 2-(2,5-dimethoxy-4-methylphenyl)-6-methylhept-5-en-2-ol | H₂, Pd/C | 94% | [4] |
Experimental Protocols
Protocol 1: Synthesis of a Tertiary Alcohol via Halogen-Lithium Exchange and Ketone Addition
This protocol is adapted from the synthesis of (±)-curcumene precursors.[3][4]
Materials:
-
Aryl bromide (e.g., 4-bromotoluene) (1.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.0 equiv)
-
6-methylhept-5-en-2-one (1.0 equiv)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add the aryl bromide dissolved in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi dropwise via the dropping funnel over 20 minutes, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of 6-methylhept-5-en-2-one in anhydrous THF dropwise over 20 minutes, again maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the desired tertiary alcohol.
Protocol 2: Reduction of a Tertiary Benzylic Alcohol
This protocol describes the hydrogenolysis of the tertiary alcohol to the corresponding alkane.[4]
Materials:
-
Tertiary alcohol (e.g., 2-(p-tolyl)-6-methylhept-5-en-2-ol) (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the tertiary alcohol in methanol in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon filled with H₂ or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by silica gel column chromatography.
Visualizations
Caption: A generalized workflow for the synthesis of a bisabolane skeleton.
Caption: Troubleshooting logic for low-yielding Grignard reactions.
References
Asperbisabolane L Scale-Up Synthesis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Asperbisabolane L. The information is designed to address common challenges encountered when transitioning from laboratory-scale to pilot-plant or manufacturing-scale production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis, from gram to kilogram scale.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| ASPL-TS-001 | Low reaction yield upon scaling up a key cyclization step. | 1. Inefficient mixing or heat transfer in larger reactors, leading to localized "hot spots" and side reactions.[1] 2. Altered reaction kinetics at a larger scale.[1] 3. Degradation of starting materials or product due to longer reaction and work-up times. | 1. Characterize the impact of mixing and heat transfer at the lab scale to define critical process parameters before scaling up. 2. Re-optimize reaction temperature and reagent addition rates at the pilot scale. 3. Consider using a continuous flow reactor for better control over reaction parameters.[2] |
| ASPL-TS-002 | Inconsistent product purity and impurity profile between batches. | 1. Variations in raw material quality. 2. "Hot spots" in the reactor leading to side reactions. 3. Inconsistent work-up and purification procedures. | 1. Establish stringent quality control specifications for all starting materials. 2. Ensure uniform heating and mixing in the reactor. 3. Standardize all work-up and purification protocols and ensure they are strictly followed. |
| ASPL-TS-003 | Difficulty in isolating the final product by crystallization. | 1. Changes in crystal form (polymorphism) at a larger scale. 2. Product "oiling out" instead of crystallizing due to impurities. 3. Inefficient filtration due to fine particle size. | 1. Conduct a polymorphism screen to identify the most stable crystal form. 2. Optimize the crystallization solvent system and cooling profile. 3. Study the effect of agitation rate on particle size during crystallization. |
| ASPL-TS-004 | Exothermic reaction becoming difficult to control at a larger scale. | 1. Reduced surface-area-to-volume ratio in larger reactors, leading to less efficient heat dissipation. | 1. Ensure the reactor's cooling system is adequate for the heat load. 2. Adjust the rate of reagent addition to control the rate of heat generation. 3. Use a solvent with a higher boiling point to absorb more heat. |
| ASPL-TS-005 | Higher than expected levels of residual solvent in the final product. | 1. Inefficient drying at a larger scale. 2. Trapping of solvent within the crystal lattice. | 1. Optimize drying parameters (temperature, vacuum, time). 2. Investigate different crystallization solvents to find one that is less likely to be incorporated into the crystal structure. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of sesquiterpenoids like this compound?
A1: The primary challenges in scaling up sesquiterpenoid synthesis include managing their complex molecular structures, ensuring stereochemical control, maintaining yield and scalability, and overcoming functional group compatibility issues.[2][[“]] The transition from lab to large-scale production often reveals problems with reaction kinetics, heat transfer, and mixing that were not apparent at a smaller scale.[1]
Q2: How can I improve the reproducibility of my reaction when scaling up?
A2: To improve reproducibility, it is crucial to establish robust process controls. This includes stringent quality control of starting materials, precise control over reaction parameters (temperature, pressure, addition rates, mixing speed), and standardized work-up and purification procedures. Implementing Process Analytical Technology (PAT) can also help monitor and control the reaction in real-time.
Q3: What are the key safety considerations when scaling up a multi-step synthesis?
A3: Key safety considerations include a thorough understanding of the thermal hazards of each reaction step (especially exotherms), the toxicity of all reagents and intermediates, and the potential for runaway reactions. A formal process hazard analysis (PHA) should be conducted before any scale-up. Ensure that appropriate engineering controls (e.g., reactor cooling systems, pressure relief devices) and personal protective equipment (PPE) are in place.
Q4: My purification by column chromatography is not scalable. What are the alternatives?
A4: For large-scale purification, alternatives to column chromatography include crystallization, distillation (if the compound is volatile and thermally stable), and preparative high-performance liquid chromatography (HPLC). Developing a robust crystallization method is often the most cost-effective and scalable solution for solid compounds.
Experimental Protocols
Protocol 1: Scale-Up of a Representative Grignard Reaction
This protocol describes the addition of a vinyl Grignard reagent to a ketone precursor, a common step in terpenoid synthesis.
-
Reactor Preparation: A 100 L glass-lined reactor is dried by heating under vacuum and then purged with nitrogen.
-
Reagent Charging: The ketone precursor (5 kg, 1 equivalent) is dissolved in anhydrous THF (50 L) and charged to the reactor. The solution is cooled to 0 °C.
-
Grignard Addition: Vinylmagnesium bromide (1.0 M in THF, 1.2 equivalents) is added dropwise via a peristaltic pump over 2 hours, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) every 30 minutes.
-
Quenching: Once the reaction is complete, it is slowly quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (20 L) while maintaining the temperature below 15 °C.
-
Work-up: The layers are separated, and the aqueous layer is extracted with methyl tert-butyl ether (MTBE) (2 x 20 L). The combined organic layers are washed with brine (20 L), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by crystallization from a mixture of heptane (B126788) and ethyl acetate.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Grignard Reaction
| Parameter | Lab-Scale (1 g) | Pilot-Scale (1 kg) |
| Reactant A (Ketone) | 1.0 g | 1.0 kg |
| Reactant B (Grignard) | 1.2 eq | 1.2 eq |
| Solvent Volume | 10 mL | 10 L |
| Reaction Time | 1 hour | 4 hours |
| Max. Temperature | 5 °C | 10 °C |
| Yield (Crude) | 95% | 85% |
| Purity (by HPLC) | 98% | 92% |
Visualizations
Caption: High-level overview of the synthetic workflow for this compound.
Caption: A decision tree for troubleshooting low yield in the key cyclization step.
References
"minimizing epimerization during Asperbisabolane L synthesis"
Frequently Asked Questions (FAQs)
Q1: What are the key stereochemical challenges in the synthesis of Asperbisabolane L and related bisabolane (B3257923) sesquiterpenes?
The primary stereochemical challenge lies in the diastereoselective construction of the two contiguous stereocenters in the side chain. One of these is a benzylic stereocenter, which can be prone to epimerization under non-optimized reaction conditions. Achieving high diastereoselectivity during bond formation and preventing subsequent epimerization are critical for a successful synthesis.
Q2: What is epimerization and why is it a concern in the synthesis of this compound?
Epimerization is the change in the configuration of one of several stereocenters in a molecule. In the context of this compound synthesis, the benzylic proton is susceptible to abstraction by base, leading to a planar intermediate. Subsequent re-protonation can occur from either face, resulting in a mixture of diastereomers (epimers). This erodes the stereochemical purity of the desired product and can lead to difficult purification steps.
Q3: What general strategies can be employed to minimize epimerization?
Minimizing epimerization generally involves careful control of reaction conditions to favor the kinetically controlled product and avoid conditions that allow for thermodynamic equilibration. Key strategies include:
-
Low Temperatures: Running reactions at low temperatures can prevent the input of sufficient energy to overcome the activation barrier for the reverse reaction (deprotonation), thus kinetically trapping the desired diastereomer.
-
Choice of Base/Reagents: Using non-nucleophilic, sterically hindered bases can selectively deprotonate the desired position without promoting side reactions. The choice of coupling reagents and catalysts is also crucial.
-
Anhydrous Conditions: Meticulous control of anhydrous conditions is often necessary, as trace amounts of water can facilitate proton exchange and lead to epimerization.
-
Reaction Time: Shorter reaction times can favor the kinetic product before equilibration to the more stable diastereomer can occur.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity in Coupling Step | 1. Non-optimal reaction temperature. 2. Inappropriate solvent polarity. 3. Unsuitable catalyst or reagents. | 1. Screen a range of temperatures, starting from -78 °C and gradually increasing. 2. Test a variety of solvents with different polarities (e.g., THF, Et2O, CH2Cl2, Toluene). 3. Experiment with different chiral auxiliaries, ligands, or catalysts known to induce high diastereoselectivity in similar systems. |
| Epimerization of the Benzylic Stereocenter | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Presence of a protic source (e.g., water, alcohol). 4. Use of a strong, unhindered base. | 1. Maintain the reaction at the lowest effective temperature. 2. Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. 3. Ensure all glassware is oven- or flame-dried and use freshly distilled anhydrous solvents. 4. Employ a non-nucleophilic, sterically hindered base (e.g., LDA, LiHMDS, KHMDS). |
| Poor Overall Yield | 1. Side reactions due to reactive intermediates. 2. Decomposition of starting materials or products. 3. Inefficient purification methods. | 1. Use of protecting groups for sensitive functionalities. 2. Ensure an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation. 3. Optimize chromatographic conditions or consider alternative purification techniques like crystallization. |
Experimental Protocols
The following is a generalized, detailed methodology for a key transformation in the synthesis of a bisabolane sesquiterpene, focusing on diastereocontrol. This protocol is based on analogous syntheses and should be adapted and optimized for the specific synthesis of this compound.
Diastereoselective Alkylation of a Chiral Enolate
This procedure describes the alkylation of a chiral ketone to introduce a side chain with control over the newly formed stereocenter.
Materials:
-
Chiral ketone precursor
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Lithium diisopropylamide (LDA) solution (freshly prepared or titrated)
-
Alkyl halide (e.g., 6-methylhept-5-en-2-yl bromide)
-
Anhydrous diethyl ether (Et2O)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Enolate Formation:
-
Dissolve the chiral ketone precursor (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
In a separate flame-dried flask, dissolve the alkyl halide (1.2 eq) in anhydrous THF.
-
Add the alkyl halide solution to the enolate solution at -78 °C via cannula or syringe.
-
Allow the reaction mixture to stir at -78 °C for 2-4 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
-
Workup:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add Et2O.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the diastereomeric ratio of the product using chiral HPLC or by NMR analysis of the crude product, comparing the integration of characteristic signals for each diastereomer.
-
Visualizations
Caption: Epimerization pathway at the benzylic center.
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Bisabolanes
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with enhancing the bioavailability of poorly soluble bisabolanes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are bisabolanes and why is their bioavailability often low? A1: Bisabolanes are a class of monocyclic sesquiterpenoids found in various natural sources, including plants and marine organisms.[1][2] Compounds like α-bisabolol, known for their anti-inflammatory and other therapeutic properties, belong to this class.[1][3] Their chemical structure makes them highly lipophilic (fat-soluble) and poorly soluble in aqueous environments like the gastrointestinal tract.[3][4] For a drug to be absorbed effectively after oral administration, it must first dissolve in the gut fluid.[5] The poor water solubility of bisabolanes limits their dissolution rate, leading to incomplete absorption and low bioavailability, which in turn reduces their therapeutic efficacy.[6][7]
Q2: How does the Biopharmaceutics Classification System (BCS) apply to bisabolanes? A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[5] While specific classifications depend on the individual bisabolane (B3257923) compound, they are generally expected to be BCS Class II drugs.[8] This classification is for compounds with low solubility and high permeability . The primary obstacle to their absorption is the dissolution step.[8] Therefore, formulation strategies for bisabolanes should focus on enhancing their solubility and dissolution rate in the gastrointestinal tract.
Q3: What are the primary strategies for enhancing the bioavailability of bisabolanes? A3: The main goal is to improve the solubility and dissolution rate of the lipophilic bisabolane compound. Key strategies include:
-
Lipid-Based Formulations: Systems like nanoemulsions, microemulsions, self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) are highly effective.[6][9] They work by dissolving the bisabolane in a lipid core, which is then emulsified into fine droplets in the gut, increasing the surface area for absorption.[9]
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the bisabolane within a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[5][6] The amorphous form has higher energy and greater solubility than the stable crystalline form, leading to improved dissolution.[10]
-
Particle Size Reduction (Nanotechnology): Techniques like nanosuspension and nanocrystal formation reduce the particle size of the drug to the sub-micron range.[5][11] This dramatically increases the surface area-to-volume ratio, which enhances the dissolution velocity according to the Noyes-Whitney equation.[11][12]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the lipophilic nature of the bisabolane molecule, thereby increasing its apparent water solubility.[6][13]
Q4: How do I select the most suitable enhancement strategy for my specific bisabolane compound? A4: The choice depends on several factors, including the physicochemical properties of the bisabolane (e.g., melting point, LogP), the desired dosage form (e.g., liquid, solid), and the target dose. A decision tree, like the one provided in the visualization section, can guide this process. For highly lipophilic compounds, lipid-based formulations are often a primary choice. For higher-dose drugs or those sensitive to heat, amorphous solid dispersions prepared via methods like spray drying might be more suitable.
Q5: What are the critical quality attributes (CQAs) to monitor when developing these formulations? A5: Key CQAs include:
-
For Lipid-Based Systems: Droplet size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency. Stability against phase separation or drug precipitation is also critical.
-
For Solid Dispersions: The physical state of the drug (amorphous vs. crystalline), drug content uniformity, and dissolution rate. Long-term stability against recrystallization is a primary concern.
-
For Nanosuspensions: Particle size distribution, zeta potential, and dissolution velocity. Stability against particle aggregation or crystal growth (Ostwald ripening) is crucial.
Section 2: Troubleshooting Guides
This section addresses specific issues you may encounter during formulation development.
Issue: Low Drug Loading or Poor Encapsulation Efficiency
-
Q: My nanoemulsion formulation for α-bisabolol shows low encapsulation efficiency (<70%). What could be the cause?
-
A:
-
Poor Solubility in Lipid Phase: The bisabolane may not be sufficiently soluble in the chosen oil. Solution: Screen a variety of oils (e.g., medium-chain triglycerides, long-chain triglycerides, oleic acid) to find one with maximum solubilizing capacity for your specific bisabolane.
-
Incorrect Surfactant/Co-surfactant Ratio: The emulsification system may be inefficient. Solution: Perform a phase diagram study to identify the optimal ratio of surfactant and co-surfactant that creates a stable and large microemulsion region, which is indicative of good emulsification potential.
-
Premature Precipitation: The drug may be precipitating out during the emulsification process. Solution: Ensure the drug is fully dissolved in the lipid phase before adding the aqueous phase. Gentle heating may be required, but monitor for drug degradation.
-
Issue: Formulation Instability (Physical and Chemical)
-
Q: My amorphous solid dispersion (ASD) of a bisabolane derivative shows signs of recrystallization after one month of accelerated stability testing (40°C/75% RH). How can I prevent this?
-
A:
-
Polymer Incompatibility: The chosen polymer may not have strong enough interactions (e.g., hydrogen bonds) with the bisabolane to prevent molecular mobility and recrystallization. Solution: Select a polymer with a high glass transition temperature (Tg) and specific functional groups that can interact with your drug, such as PVP/VA or HPMC-AS.
-
Insufficient Polymer Concentration: The drug-to-polymer ratio may be too high, leading to drug-rich domains that are prone to crystallization. Solution: Increase the polymer concentration to ensure each drug molecule is adequately separated and stabilized within the matrix.
-
Hygroscopicity: Water absorbed from humidity can act as a plasticizer, lowering the Tg of the dispersion and increasing molecular mobility. Solution: Incorporate a less hygroscopic polymer or store the formulation in moisture-protective packaging.
-
-
Q: My bisabolane-loaded nanoemulsion shows a significant increase in droplet size (Ostwald ripening) over time. What is happening?
-
A:
-
High Water Solubility of the Oil: If the oil phase has some minor solubility in the aqueous phase, smaller droplets can dissolve and redeposit onto larger droplets. Solution: Use a more hydrophobic oil (e.g., long-chain triglycerides) that is practically insoluble in water.
-
Ineffective Surfactant Film: The surfactant layer may not be robust enough to prevent droplet coalescence. Solution: Consider a combination of a small-molecule surfactant for rapid surface coverage and a polymeric stabilizer (e.g., Poloxamer) for long-term steric hindrance.
-
Issue: Poor In Vitro - In Vivo Correlation (IVIVC)
-
Q: My SEDDS formulation showed rapid and complete drug release in vitro, but the in vivo bioavailability in an animal model was still disappointingly low. What could explain this discrepancy?
-
A:
-
In Vivo Precipitation: The drug, while released from the formulation, may precipitate in the aqueous environment of the GI tract before it can be absorbed. This is a common issue with supersaturating systems like ASDs and SEDDS. Solution: Incorporate a precipitation inhibitor (a hydrophilic polymer like HPMC or PVP) into your formulation. This polymer can help maintain a supersaturated state of the drug for a longer period, allowing more time for absorption.
-
First-Pass Metabolism: Bisabolanes may be subject to significant metabolism in the liver or gut wall after absorption. Solution: This is a physiological barrier, not a formulation one. Strategies could involve co-administering a metabolic inhibitor (if safe and feasible) or exploring alternative routes of administration (e.g., buccal, transdermal) to bypass the liver.[14]
-
Interaction with GI Contents: The lipid components of your formulation may interact with bile salts and other luminal contents in a way that hinders absorption. Solution: Test the dissolution of your formulation in more biorelevant media (e.g., FaSSIF, FeSSIF) that simulate fed and fasted intestinal conditions to get a more predictive in vitro result.
-
Section 3: Data Presentation & Key Parameters
Quantitative data from formulation experiments should be structured for clear comparison.
Table 1: Comparison of Common Bioavailability Enhancement Technologies for Bisabolanes
| Technology | Mechanism of Action | Typical Drug Loading | Key Advantages | Key Challenges |
| Nanoemulsion | Increases surface area for dissolution; presents drug in a solubilized state.[9] | 1-10% | High stability; suitable for oral liquids. | Complex manufacturing process; potential for Ostwald ripening. |
| Amorphous Solid Dispersion (ASD) | Increases apparent solubility by preventing crystallization.[10] | 10-50% | High drug loading; can be formulated into solid dosage forms.[15] | Physical instability (recrystallization); potential for in vivo precipitation. |
| Solid Lipid Nanoparticles (SLN) | Encapsulates drug in a solid lipid core, providing controlled release.[6] | 1-20% | Good biocompatibility; protects drug from degradation.[16] | Lower drug loading compared to NLCs; potential for drug expulsion. |
| Nanosuspension | Increases dissolution velocity by drastically increasing surface area.[11] | 10-40% | High drug loading; simple formulation (drug + stabilizer). | Physical instability (aggregation); requires specialized equipment. |
Table 2: Example Formulation and Quality Attributes for an α-Bisabolol Nanoemulsion
| Component | Role | Concentration (w/w) |
| α-Bisabolol | Active Pharmaceutical Ingredient | 5% |
| Medium-Chain Triglycerides | Oil Phase | 15% |
| Polysorbate 80 | Surfactant | 10% |
| Propylene Glycol | Co-surfactant | 5% |
| Purified Water | Aqueous Phase | 65% |
| Quality Attribute | Target Value | Method |
| Mean Droplet Size | < 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.25 | Dynamic Light Scattering (DLS) |
| Zeta Potential | < -25 mV or > +25 mV | Electrophoretic Light Scattering |
| Encapsulation Efficiency | > 90% | Ultracentrifugation / HPLC |
Section 4: Experimental Protocols
Protocol 1: Preparation of a Bisabolane Nanoemulsion by High-Pressure Homogenization
-
Preparation of Oil Phase: Accurately weigh the required amount of the bisabolane compound and dissolve it completely in the selected oil phase (e.g., medium-chain triglycerides) using a magnetic stirrer. Gentle warming (e.g., 40°C) can be used if necessary.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., Polysorbate 80) and co-surfactant (e.g., Propylene Glycol) in purified water. Stir until a clear solution is formed.
-
Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase under high-speed mechanical stirring (e.g., 2000 rpm) for 15-30 minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer.
-
Operating Pressure: 500-1500 bar (optimization required).
-
Number of Cycles: 3-10 cycles (optimization required).
-
Ensure the system is cooled to prevent excessive heat generation.
-
-
Characterization: Allow the resulting nanoemulsion to cool to room temperature. Characterize it for droplet size, PDI, and zeta potential using a suitable particle analyzer.
-
Storage: Store in a sealed container at controlled room temperature or under refrigeration, protected from light.
Protocol 2: Preparation of a Bisabolane ASD by Solvent Evaporation
-
Solvent Selection: Identify a common volatile solvent (e.g., ethanol, acetone, or a mixture) in which both the bisabolane and the chosen polymer (e.g., HPMC-AS, PVP K30) are freely soluble.
-
Solution Preparation: Dissolve the bisabolane and the polymer in the selected solvent at the desired ratio (e.g., 1:3 drug-to-polymer). Ensure a clear solution is obtained by using a magnetic stirrer.
-
Solvent Evaporation: Pour the solution into a petri dish or use a rotary evaporator to remove the solvent under reduced pressure. The evaporation rate should be rapid enough to prevent phase separation and crystallization.
-
Drying: Place the resulting solid film in a vacuum oven at a temperature below the glass transition temperature (Tg) of the dispersion (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion and gently mill it into a fine powder using a mortar and pestle or a low-energy mill. Pass the powder through a sieve to obtain a uniform particle size.
-
Characterization: Analyze the powder using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak (indicating an amorphous state) and X-ray Powder Diffraction (XRPD) to confirm the absence of crystallinity.
-
Storage: Store in a tightly sealed container with a desiccant to protect from moisture.
Section 5: Visualizations (Graphviz)
The following diagrams illustrate key decision-making processes and workflows.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Caption: Experimental workflow for developing a nanoemulsion formulation.
Caption: Mechanism of bioavailability enhancement by a SEDDS formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a hydrogel containing bisabolol-loaded nanocapsules for the treatment of atopic dermatitis in a Balb/c mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iipseries.org [iipseries.org]
- 9. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsm.com [ijpsm.com]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Assessing α-Bisabolol as a Transmucosal Permeation Enhancer of Buccal Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulating for the Future: Oral Drug Delivery for Improving Bioavailability & Patient Outcomes - Lubrizol [lubrizol.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
The Quest for Asperbisabolane L's Biological Targets: An Uncharted Territory
A comprehensive review of scientific literature reveals a significant information gap regarding the specific compound "Asperbisabolane L" and its validated biological targets. While the broader class of bisabolane (B3257923) sesquiterpenoids isolated from Aspergillus fungi, often referred to as "asperbisabolanes," has been investigated for various biological activities, a specific molecule designated as "this compound" does not appear in published research. This precludes a direct comparative analysis of its performance against alternative compounds targeting a specific biological pathway.
Bisabolane-type sesquiterpenoids are a diverse group of natural products known for their wide range of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties.[1] Several novel bisabolane derivatives have been successfully isolated from various species of the fungus Aspergillus, a well-known source of bioactive secondary metabolites.[2][3][4] These compounds, such as Aspergoterpenins A-D and Aspergiterpenoid A, have demonstrated activities such as antibacterial and antifouling effects.[2][4]
However, the existing research on these Aspergillus-derived bisabolanes has largely focused on preliminary screening of their general biological effects. For instance, studies have reported their minimum inhibitory concentrations (MIC) against various bacterial strains or their cytotoxic effects on different cancer cell lines.[2][3][4] While this initial data is valuable, it does not extend to the identification and validation of specific molecular targets within cells. The scientific journey from observing a biological effect to pinpointing the precise protein or signaling pathway responsible is a complex and multi-step process that does not appear to have been completed, or at least publicly documented, for any compound specifically named this compound.
Without a validated biological target, it is impossible to conduct a meaningful comparison with alternative compounds. Such a comparison would require knowledge of the mechanism of action, which remains unelucidated for this putative compound. Consequently, the creation of detailed experimental protocols for target validation assays or the visualization of specific signaling pathways is not feasible at this time.
Future research efforts would first need to formally identify and characterize "this compound." Following its isolation and structural elucidation, comprehensive biological screening could lead to the identification of a potential biological target. Subsequent validation studies, employing techniques such as affinity chromatography, genetic knockdown, or enzymatic assays, would be necessary to confirm this target. Only after these critical steps are completed can a comparative guide, as requested, be accurately and objectively compiled.
For researchers interested in the broader class of bisabolane sesquiterpenoids from Aspergillus, the existing literature provides a foundation for further investigation. The reported antimicrobial and cytotoxic activities suggest that these compounds may interact with fundamental cellular processes, presenting exciting opportunities for future drug discovery and development. The logical next step for the scientific community would be to move beyond general screening and delve into the specific molecular mechanisms underlying the observed biological effects of these promising natural products.
References
- 1. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspergoterpenins A–D: Four New Antimicrobial Bisabolane Sesquiterpenoid Derivatives from an Endophytic Fungus Aspergillus versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New bisabolane sesquiterpenoids from a marine-derived fungus Aspergillus sp. isolated from the sponge Xestospongia testudinaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial Bisabolane-Type Sesquiterpenoids from the Sponge-Derived Fungus Aspergillus sp - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Asperbisabolane L and its Analogs: A Guide for Researchers
A detailed examination of the anti-inflammatory, antibacterial, and acetylcholinesterase inhibitory activities of Asperbisabolane L and its structural analogs reveals their potential as promising candidates for drug development. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies, to aid researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
Introduction to this compound and its Analogs
This compound belongs to the bisabolane-type sesquiterpenoids, a class of natural products known for their diverse and potent biological activities.[1] These compounds, often isolated from marine-derived fungi of the Aspergillus genus, have attracted significant attention for their therapeutic potential.[1][2] This guide focuses on a comparative analysis of this compound and its analogs, including Asperbisabolanes A-N, aspergiterpenoid A, and (-)-sydonol, evaluating their efficacy across several key biological assays.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound and its analogs have been evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells. Overproduction of NO is a key feature of neuroinflammation, and its inhibition is a target for anti-inflammatory therapies.[3][4]
Comparative Performance
A study by Niu et al. (2020) investigated the anti-inflammatory effects of Asperbisabolanes A-N and several known analogs.[5][6] The results indicated that at a concentration of 10 µM, several compounds exhibited significant inhibition of NO secretion. Notably, Asperbisabolane H (referred to as compound 12 in the study) demonstrated potent anti-inflammatory activity by inhibiting the NF-κB-activated pathway in a dose-dependent manner.[5] Another analog, Sydowic acid (compound 26), also showed a high rate of NO inhibition.[2]
| Compound | Source Organism | Bioassay | Cell Line | Inhibition at 10 µM |
| Asperbisabolane H | Aspergillus sydowii | Inhibition of NO production | BV-2 microglia | > 45% |
| Asperbisabolane F | Aspergillus sydowii | Inhibition of NO production | BV-2 microglia | > 45% |
| Aspercuparene A | Aspergillus sydowii | Inhibition of NO production | BV-2 microglia | > 45% |
| Sydowic acid | Aspergillus sydowii | Inhibition of NO production | BV-2 microglia | 56.8% |
| (S)-7-Hydroxy-dehydrocurcumene | Aspergillus sydowii | Inhibition of NO production | BV-2 microglia | > 45% |
| (R)-Glandulone | Aspergillus sydowii | Inhibition of NO production | BV-2 microglia | > 45% |
Table 1: Comparative Anti-inflammatory Activity of Asperbisabolane Analogs. Data sourced from Niu et al. (2020).[5][6]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of Asperbisabolane H are attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In response to inflammatory stimuli like LPS, the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), which produces NO. Asperbisabolane H inhibits this pathway, leading to a reduction in NO production.
Figure 1: Simplified diagram of NF-κB pathway inhibition by this compound and its analogs.
Antibacterial Activity
Several bisabolane-type sesquiterpenoids have demonstrated notable antibacterial activity. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity, representing the lowest concentration of a compound that prevents visible growth of a bacterium.
Comparative Performance
While specific comparative MIC data for this compound and its direct analogs from the Niu et al. (2020) study against a panel of bacteria is not yet available in the literature, other related bisabolane (B3257923) sesquiterpenoids from Aspergillus species have shown promising results. For instance, Aspergoterpenins A-D, isolated from Aspergillus versicolor, displayed antimicrobial activities against Erwinia carotovora with MIC values ranging from 15.2 to 85.1 μg/mL.[7] Further research is required to establish a direct comparative antibacterial profile for this compound and its analogs.
| Compound/Extract | Source Organism | Test Organism | MIC (µg/mL) |
| Aspergoterpenin A | Aspergillus versicolor | Erwinia carotovora | 15.2 - 85.1 |
| Aspergoterpenin B | Aspergillus versicolor | Erwinia carotovora | 15.2 - 85.1 |
| Aspergoterpenin C | Aspergillus versicolor | Erwinia carotovora | 15.2 - 85.1 |
| Aspergoterpenin D | Aspergillus versicolor | Erwinia carotovora | 15.2 - 85.1 |
Table 2: Antibacterial Activity of Related Bisabolane Sesquiterpenoids. Data sourced from Liu et al. (2019).[7]
Acetylcholinesterase Inhibitory Activity
Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. The half-maximal inhibitory concentration (IC50) is used to measure the potency of AChE inhibitors.
Comparative Performance
Direct comparative data on the acetylcholinesterase inhibitory activity of this compound and its analogs is currently limited. However, other bisabolane-type sesquiterpenoids have shown potent AChE inhibitory effects. For example, (+)-(S)-dihydro-ar-turmerone, a bisabolane sesquiterpenoid, exhibited an IC50 value of 81.5 µM.[8] This suggests that the bisabolane scaffold is a promising starting point for the development of new AChE inhibitors. Further studies are needed to evaluate the potential of this compound and its analogs in this area.
| Compound | Source Organism | Bioassay | IC50 (µM) |
| (+)-(S)-dihydro-ar-turmerone | Peltophorum dasyrachis | AChE Inhibition | 81.5 ± 0.2 |
| (+)-(S)-ar-turmerone | Peltophorum dasyrachis | AChE Inhibition | 191.1 ± 0.3 |
Table 3: Acetylcholinesterase Inhibitory Activity of Bisabolane-type Sesquiterpenoids. Data sourced from Fujiwara et al. (2010).[8]
Experimental Protocols
Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide Production
Objective: To evaluate the ability of test compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Methodology:
-
Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds (e.g., this compound and its analogs) for 1 hour.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group. IC50 values are determined from the dose-response curves.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Nitric Oxide Production in BV2 Microglial Cells by Triterpenes from Tetrapanax papyriferus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenolic bisabolane and cuparene sesquiterpenoids with anti-inflammatory activities from the deep-sea-derived Aspergillus sydowii MCCC 3A00324 fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Acetylcholinesterase inhibitory activity of volatile oil from Peltophorum dasyrachis Kurz ex Bakar (yellow batai) and Bisabolane-type sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Asperbisabolane L vs. Other Bisabolane Sesquiterpenoids: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of Asperbisabolane L and other notable bisabolane (B3257923) sesquiterpenoids. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to aid in the evaluation of these compounds for potential therapeutic applications.
Introduction to Bisabolane Sesquiterpenoids
Bisabolane sesquiterpenoids are a class of natural products characterized by a C15 skeleton, which are widely distributed in the plant and fungal kingdoms. This diverse group of compounds has garnered significant scientific interest due to their broad spectrum of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. A notable source of novel bisabolane sesquiterpenoids is the fungal genus Aspergillus, from which this compound and other related compounds have been isolated. This guide focuses on comparing the performance of this compound with other bisabolane sesquiterpenoids based on available experimental data.
Data Presentation: Comparative Biological Activities
Table 1: Cytotoxic Activity of Bisabolane Sesquiterpenoids (IC50 values)
| Compound Name | Cancer Cell Line | IC50 (µM) | Source Organism |
| Aspertenol A | A549 (Human Lung Carcinoma) | 43.5[1] | Aspergillus tennesseensis |
| Aspertenol A | K562 (Human Chronic Myelogenous Leukemia) | 16.6 - 72.7 (range for active compounds)[1] | Aspergillus tennesseensis |
| Compound 1 (from A. tennesseensis) | K562 (Human Chronic Myelogenous Leukemia) | 16.6 - 72.7 (range for active compounds)[1] | Aspergillus tennesseensis |
| Compound 3 (from A. tennesseensis) | K562 (Human Chronic Myelogenous Leukemia) | 16.6 - 72.7 (range for active compounds)[1] | Aspergillus tennesseensis |
| Compound 4 (from A. tennesseensis) | A549 (Human Lung Carcinoma) | 70.2[1] | Aspergillus tennesseensis |
| Compound 4 (from A. tennesseensis) | K562 (Human Chronic Myelogenous Leukemia) | 16.6 - 72.7 (range for active compounds)[1] | Aspergillus tennesseensis |
| Compound 6 (from A. tennesseensis) | K562 (Human Chronic Myelogenous Leukemia) | 16.6 - 72.7 (range for active compounds)[1] | Aspergillus tennesseensis |
| Compound 7 (from A. tennesseensis) | K562 (Human Chronic Myelogenous Leukemia) | 16.6 - 72.7 (range for active compounds)[1] | Aspergillus tennesseensis |
| Compound 9 (from A. tennesseensis) | A549 (Human Lung Carcinoma) | 61.1[1] | Aspergillus tennesseensis |
| Compound 9 (from A. tennesseensis) | K562 (Human Chronic Myelogenous Leukemia) | 16.6 - 72.7 (range for active compounds)[1] | Aspergillus tennesseensis |
| 3,6-Epidioxy-1,10-bisaboladiene | K562 (Human Chronic Myelogenous Leukemia) | 9.1[2] | Cacalia delphiniifolia |
| 3,6-Epidioxy-1,10-bisaboladiene | LNCaP (Human Prostate Carcinoma) | 23.4[2] | Cacalia delphiniifolia |
| α-Bisabolol | Glioma cells (human and rat) | 2.5 - 3.5 | Natural essential oil |
| α-Bisabolol α-L-rhamnopyranoside | Glioma cells (human and rat) | 40 - 64 | N/A (synthetic derivative) |
Table 2: Antimicrobial Activity of Bisabolane Sesquiterpenoids (MIC values)
| Compound Name | Microorganism | MIC (µM) | Source Organism |
| (-)-Sydonol | Staphylococcus albus | 5.00[3] | Aspergillus sp. |
| (-)-Sydonol | Micrococcus tetragenus | 1.25[3] | Aspergillus sp. |
| (-)-5-(hydroxymethyl)-2-(2′,6′,6′-trimethyltetrahydro-2H-pyran-2-yl)phenol | Staphylococcus albus | 5.00[3] | Aspergillus sp. |
| (-)-5-(hydroxymethyl)-2-(2′,6′,6′-trimethyltetrahydro-2H-pyran-2-yl)phenol | Bacillus subtilis | 2.50[3] | Aspergillus sp. |
| Aspergoterpenin C (enantiomer) | Escherichia coli | 1.0 - 8.0 (range)[4] | Aspergillus versicolor |
| 7-O-methylhydroxysydonic acid | Escherichia coli | 1.0 - 8.0 (range)[4] | Aspergillus versicolor |
| Hydroxysydonic acid | Escherichia coli | 1.0 - 8.0 (range)[4] | Aspergillus versicolor |
| Compound 9 (from A. versicolor) | Escherichia coli | 1.0 - 8.0 (range)[4] | Aspergillus versicolor |
| Phenolic bisabolane sesquiterpenoids (compounds 2, 3, 5, 7, 9, 11, and 12) | Staphylococcus aureus | 31.5 - 41.9 (IC50 range)[5] | Aspergillus sp. xy02 |
Experimental Protocols
The following sections outline the generalized methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., bisabolane sesquiterpenoids) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antimicrobial Assay (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
Several bisabolane sesquiterpenoids have been shown to exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This process is often mediated through the activation of caspase signaling cascades.
Generalized Apoptotic Signaling Pathway
The following diagram illustrates a simplified overview of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis that can be modulated by bioactive compounds like bisabolane sesquiterpenoids.
Caption: Generalized apoptotic signaling pathways.
Experimental Workflow for Apoptosis Detection
To confirm the induction of apoptosis by bisabolane sesquiterpenoids, a series of in vitro experiments are typically performed.
Caption: Experimental workflow for apoptosis detection.
Conclusion
The available data indicate that bisabolane sesquiterpenoids, particularly those isolated from Aspergillus species, represent a promising class of natural products with significant cytotoxic and antimicrobial activities. While direct comparative data for this compound is currently limited, the activities of its structural analogues suggest it may also possess valuable therapeutic properties. Further research is warranted to isolate and characterize this compound and to perform direct, standardized comparative studies against a panel of other bisabolane sesquiterpenoids. Such studies will be crucial for elucidating its specific mechanisms of action and for fully evaluating its potential as a lead compound in drug development.
References
- 1. New phenolic bisabolane sesquiterpenoid derivatives with cytotoxicity from Aspergillus tennesseensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and cytotoxic phenolic bisabolane sesquiterpenoids from the fungus Aspergillus flavipes 297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenolic bisabolane sesquiterpenoids from a Thai mangrove endophytic fungus, Aspergillus sp. xy02 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Bisabolane Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding "Asperbisabolane L" is not available in the current scientific literature. This guide, therefore, provides a comparative analysis of the structure-activity relationships of the broader class of bisabolane-type sesquiterpenoids, which are structurally related and well-studied natural products. The findings presented here on various bisabolane (B3257923) derivatives serve as a valuable reference for understanding the potential bioactivity of this class of compounds.
Bisabolane sesquiterpenoids are a large and diverse class of natural products that have attracted significant attention in the field of drug discovery due to their wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2] This guide offers a comparative overview of the cytotoxic effects of several bisabolane derivatives against various cancer cell lines, supported by experimental data. It also details the methodologies for key experiments and illustrates the signaling pathways involved in their mechanism of action.
Quantitative Cytotoxicity Data
The cytotoxic activity of bisabolane sesquiterpenoids is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the cytotoxic activities of several representative bisabolane derivatives.
| Bisabolane Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| β-Bisabolene | 4T1 (Murine Breast Cancer) | 48.99 (µg/mL) | [1][3] |
| MCF-7 (Human Breast Cancer) | 66.91 (µg/mL) | [1][3] | |
| MDA-MB-231 (Human Breast Cancer) | 98.39 (µg/mL) | [1][3] | |
| SKBR3 (Human Breast Cancer) | 70.62 (µg/mL) | [1][3] | |
| BT474 (Human Breast Cancer) | 74.3 (µg/mL) | [1][3] | |
| 3,6-Epidioxy-1,10-bisaboladiene | K562 (Human Chronic Myelogenous Leukemia) | 9.1 | [1][4] |
| LNCaP (Human Prostate Carcinoma) | 23.4 | [1][4] | |
| α-Curcumene | K562 (Human Chronic Myelogenous Leukemia) | >91 (approx. 10x higher than 3,6-Epidioxy-1,10-bisaboladiene) | [1][4] |
| Aspertenol A | A549 (Human Lung Carcinoma) | 43.5 | |
| K562 (Human Chronic Myelogenous Leukemia) | 16.6 - 72.7 (range for active compounds) | [1] | |
| Aspertenol B | K562 (Human Chronic Myelogenous Leukemia) | 16.6 - 72.7 (range for active compounds) | [1] |
| (E)-α-atlantone | K562 (Human Chronic Myelogenous Leukemia) | 16.6 - 72.7 (range for active compounds) | [1] |
| Compound 7 (from A. tennesseensis) | K562 (Human Chronic Myelogenous Leukemia) | 16.6 - 72.7 (range for active compounds) | [1] |
| Compound 9 (from A. tennesseensis) | A549 (Human Lung Carcinoma) | 61.1 | [1] |
| K562 (Human Chronic Myelogenous Leukemia) | 16.6 - 72.7 (range for active compounds) | [1] |
Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.
Structure-Activity Relationship Insights
The available data provides some key insights into the structure-activity relationship of bisabolane sesquiterpenoids:
-
The Endoperoxide Moiety: The presence of an endoperoxide bridge in the bisabolane skeleton appears to be crucial for enhanced cytotoxic activity. For instance, 3,6-epidioxy-1,10-bisaboladiene exhibits significantly higher potency against K562 and LNCaP cancer cells compared to its analogue, α-curcumene, which lacks this functional group.[1][4]
-
Oxygenation and Esterification: The introduction of hydroxyl and ester functional groups, as seen in the aspertenol derivatives, can contribute to the cytotoxic effects of bisabolane sesquiterpenoids.[1]
-
Stereochemistry: The spatial arrangement of substituents on the bisabolane core can influence biological activity, although more detailed comparative studies are needed to establish clear stereochemical requirements for cytotoxicity.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the cytotoxicity and mechanism of action of bisabolane derivatives.
1. MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Bisabolane derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the bisabolane derivatives in the culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[5][6]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.
-
2. Annexin V-FITC and Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Induce apoptosis in the target cells by treating them with the bisabolane derivatives for a specific time. Harvest the cells (including the supernatant for suspension cells) and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8][9]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[8][9]
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
-
Signaling Pathways and Mechanisms of Action
A primary mechanism through which bisabolane sesquiterpenoids exert their cytotoxic effects is the induction of apoptosis (programmed cell death).[1] This process is often mediated by the modulation of key intracellular signaling pathways, particularly the NF-κB and MAPK pathways.
NF-κB and MAPK Signaling Pathways
Some bisabolane-type sesquiterpenoids have been shown to inhibit the activation of the NF-κB and MAPK signaling pathways, which are crucial for cell survival and inflammation.[10][11][12][13] By inhibiting these pathways, these compounds can promote apoptosis in cancer cells.
Caption: Inhibition of NF-κB and MAPK signaling pathways by bisabolane sesquiterpenoids, leading to apoptosis.
Experimental Workflow
The general workflow for evaluating the cytotoxic activity and mechanism of action of bisabolane derivatives is outlined below.
Caption: General experimental workflow for the evaluation of bisabolane derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The bisabolane sesquiterpenoid endoperoxide, 3,6-epidioxy-1,10-bisaboladiene, isolated from Cacalia delphiniifolia inhibits the growth of human cancer cells and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 9. kumc.edu [kumc.edu]
- 10. Bisabolane-type sesquiterpenoids from Curcuma longa L. exert anti-influenza and anti-inflammatory activities through NF-κB/MAPK and RIG-1/STAT1/2 signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Bisabolane-type sesquiterpenoids from Curcuma longa L. exert anti-influenza and anti-inflammatory activities through NF-κB/MAPK and RIG-1/STAT1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Anti-inflammatory Effects of Asperbisabolane L: A Comparative Guide
Executive Summary: Asperbisabolane L, a bisabolane-type sesquiterpenoid derived from the marine fungus Aspergillus sydowii, has demonstrated notable anti-inflammatory properties in preclinical in vitro studies. This guide provides a comprehensive comparison of this compound's performance against established anti-inflammatory agents, supported by available experimental data. Notably, there is a current lack of published in vivo studies specifically investigating this compound. Therefore, this guide presents its in vitro efficacy and compares it with the well-documented in vivo performance of standard non-steroidal anti-inflammatory drugs (NSAIDs), indomethacin (B1671933) and diclofenac (B195802). This comparative analysis aims to highlight the therapeutic potential of this compound and underscore the necessity for future in vivo research to validate its anti-inflammatory effects in living organisms.
In Vitro Anti-inflammatory Profile of this compound
This compound has been evaluated for its ability to suppress key inflammatory mediators in cell-based assays. The primary mechanism of its anti-inflammatory action appears to be the inhibition of the NF-κB signaling pathway.
Quantitative Data Summary: Inhibition of Nitric Oxide (NO) Production
The following table summarizes the in vitro anti-inflammatory activity of this compound and related bisabolane (B3257923) sesquiterpenoids, focusing on the inhibition of nitric oxide (NO), a significant inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage and microglia cell lines.
| Compound | Source Organism | Cell Line | Bioassay | Potency |
| This compound | Aspergillus sydowii | BV-2 Microglia | NO Secretion | >45% inhibition at 10 µM |
| Asperbisabolane F | Aspergillus sydowii | BV-2 Microglia | NO Secretion | >45% inhibition at 10 µM |
| Known Analog 25 | Aspergillus sydowii | BV-2 Microglia | NO Secretion | >45% inhibition at 10 µM |
| Known Analog 26 | Aspergillus sydowii | BV-2 Microglia | NO Secretion | >45% inhibition at 10 µM |
| Known Analog 27 | Aspergillus sydowii | BV-2 Microglia | NO Secretion | >45% inhibition at 10 µM |
Comparative In Vivo Anti-inflammatory Data of Standard Drugs
To provide a context for the potential in vivo efficacy of this compound, this section presents data from two standard animal models of inflammation using the well-established NSAIDs, indomethacin and diclofenac, as reference compounds.
Carrageenan-Induced Paw Edema in Rats (Indomethacin)
This model is widely used to assess the acute anti-inflammatory activity of test compounds.
| Treatment | Dose (mg/kg) | Time Post-Carrageenan | Edema Inhibition (%) |
| Indomethacin | 10 | 2 hours | 54%[1] |
| Indomethacin | 10 | 3 hours | 54%[1] |
| Indomethacin | 10 | 4 hours | 54%[1] |
| Indomethacin | 10 | 5 hours | 33%[1] |
| Indomethacin | 10 | Not specified | 87.3%[2] |
| Indomethacin | 25 | 1 hour | 67.5%[3] |
| Indomethacin | 25 | 2 hours | 87.8%[3] |
| Indomethacin | 25 | 3 hours | 91.1%[3] |
TPA-Induced Ear Edema in Mice (Diclofenac)
This model evaluates the topical anti-inflammatory effects of compounds.
| Treatment | Dose (mg/ear) | Edema Inhibition (%) |
| Diclofenac | 10 (mg/kg, p.o.) | 87.14% (at 5th hour in formalin-induced paw edema)[4] |
| Diclofenac Sodium | 10 (mg/kg) | Significantly reduced ear edema from 30 min onward in xylene-induced model[5] |
Experimental Protocols
In Vitro Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
This protocol outlines the methodology used to assess the in vitro anti-inflammatory activity of compounds like this compound.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) or microglia cells (e.g., BV-2) are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL.
-
Incubation: The cells are incubated for a further 24 hours.
-
Nitric Oxide Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated groups to that in the LPS-stimulated control group.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard procedure for evaluating the acute anti-inflammatory effects of a test substance in vivo.
-
Animals: Male Wistar or Sprague-Dawley rats of a specific weight range are used. They are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into several groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of the compound under investigation.
-
Compound Administration: The test compound or reference drug is typically administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.[6]
-
Induction of Edema: A 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.[6]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[6]
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group. Statistical analysis is performed to determine the significance of the observed effects.
Signaling Pathways and Experimental Workflows
Proposed Anti-inflammatory Mechanism of this compound (in vitro)
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
General Experimental Workflow for In Vivo Anti-inflammatory Screening
Caption: A typical workflow for evaluating the in vivo anti-inflammatory activity of a test compound.
Conclusion
The available in vitro evidence strongly suggests that this compound possesses anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. Its ability to significantly reduce nitric oxide production in stimulated immune cells is a promising indicator of its potential as a therapeutic agent for inflammatory conditions.
However, the absence of in vivo data for this compound is a significant gap in the current understanding of its pharmacological profile. While a comparison with established NSAIDs like indomethacin and diclofenac in standard animal models provides a benchmark for anti-inflammatory efficacy, it is not a direct comparison of potency.
Therefore, further research, particularly well-designed in vivo studies using models such as carrageenan-induced paw edema and TPA-induced ear edema, is crucial to confirm the anti-inflammatory effects of this compound, establish a dose-response relationship, and evaluate its safety profile. Such studies will be instrumental in determining its true potential as a novel anti-inflammatory drug.
References
- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models - Indian J Pharm Pharmacol [ijpp.org.in]
- 3. tandfonline.com [tandfonline.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Antilipoxygenase and Anti-Inflammatory Activities of Streblus asper Leaf Extract on Xylene-Induced Ear Edema in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Evaluating the Selectivity of Asperbisabolane L for the NF-κB Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Asperbisabolane L's potential selectivity for the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cellular responses. While the direct molecular target of this compound has not been definitively identified, its classification as a bisabolane-type sesquiterpenoid suggests a likely interaction with inflammatory pathways. This document outlines the current understanding of this compound's biological activity in the context of NF-κB signaling, compares its hypothetical performance with established NF-κB inhibitors, and provides detailed experimental protocols for further investigation.
Introduction to this compound and the NF-κB Pathway
This compound is a member of the bisabolane-type sesquiterpenoids, a class of natural products known for their diverse biological activities, including anti-inflammatory and cytotoxic effects. The NF-κB signaling cascade is a critical pathway in the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other mediators of inflammation. Due to its central role in inflammation, the NF-κB pathway is a major target for the development of anti-inflammatory therapeutics.
Comparative Analysis of NF-κB Inhibitors
To evaluate the potential of this compound as an NF-κB pathway inhibitor, we compare it with two well-characterized inhibitors: Parthenolide, a sesquiterpene lactone, and BAY 11-7082, a synthetic small molecule.
| Compound | Chemical Class | Proposed Mechanism of Action on NF-κB Pathway | Reported IC50 |
| This compound | Bisabolane (B3257923) Sesquiterpenoid | Putative inhibition of NF-κB activation (based on class activity) | Data not currently available |
| Parthenolide | Sesquiterpene Lactone | Directly inhibits IKKβ, preventing IκBα phosphorylation and degradation[1][2] | Varies by cell type and stimulus (e.g., ~5 µM for IL-1β-induced NF-κB activation) |
| BAY 11-7082 | Synthetic Small Molecule | Irreversibly inhibits TNFα-induced IκBα phosphorylation[3][4][5][6] | 10 µM for TNFα-induced IκBα phosphorylation in tumor cells[3][4][5] |
Experimental Protocols
To rigorously assess the selectivity of this compound for the NF-κB pathway, a series of in vitro assays are recommended.
NF-κB Luciferase Reporter Assay
This assay is a common and reliable method to quantify the transcriptional activity of NF-κB.
Principle: Cells are transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence upon the addition of a substrate.
Protocol:
-
Cell Culture and Transfection:
-
Plate human embryonic kidney (HEK293) cells or other suitable cells in a 96-well plate.
-
Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment and Stimulation:
-
Pre-incubate the transfected cells with varying concentrations of this compound, Parthenolide, BAY 11-7082, or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (10 ng/mL) or lipopolysaccharide (LPS) (1 µg/mL), for 6-8 hours. Include unstimulated controls.
-
-
Cell Lysis and Luminescence Measurement:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.
-
Determine the IC50 value for each compound.
-
IκB Kinase (IKK) Inhibition Assay
This assay directly measures the enzymatic activity of the IKK complex.
Principle: Recombinant IKKβ is incubated with a substrate (e.g., a peptide corresponding to the phosphorylation sites of IκBα) and ATP. The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).
Protocol:
-
Reaction Setup:
-
In a 384-well plate, add recombinant IKKβ enzyme to a kinase reaction buffer.
-
Add serial dilutions of this compound, Parthenolide, or a known IKK inhibitor (e.g., Staurosporine) or vehicle control.
-
Pre-incubate for 15-30 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding a mixture of the IκBα peptide substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced following the manufacturer's protocol for the ADP-Glo™ assay.
-
-
Data Analysis:
-
Calculate the percentage of IKK inhibition for each compound concentration.
-
Determine the IC50 value for each compound.
-
Visualizing the Workflow and Pathway
Conclusion
While direct evidence for the molecular target of this compound is currently lacking, its structural relationship to other bioactive bisabolane sesquiterpenoids suggests that the NF-κB signaling pathway is a plausible area of investigation. The experimental protocols outlined in this guide provide a robust framework for determining the inhibitory activity and selectivity of this compound against this key inflammatory pathway. Comparative analysis with established inhibitors such as Parthenolide and BAY 11-7082 will be crucial in contextualizing its potential as a novel anti-inflammatory agent. Further studies, including broader kinase profiling and target identification approaches, are warranted to fully elucidate the mechanism of action of this compound.
References
- 1. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. BAY 11-7082 (BAY 11-7821) | NF-κB inhibitor | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Natural Asperbisabolane L and Synthetic Analogues: Evaluating Biological Activity
A comprehensive review of the existing scientific literature reveals a significant data gap in the direct comparative analysis of synthetic versus natural Asperbisabolane L. To date, the total synthesis of this compound has not been reported in peer-reviewed publications. Consequently, no biological activity data for a synthetic counterpart is available to directly compare with the activities of the naturally occurring compound. This guide, therefore, provides a detailed overview of the known biological activities of natural bisabolane-type sesquiterpenoids isolated from fungal sources, particularly Aspergillus species, and contrasts this with the reported activities of other synthetic bisabolane (B3257923) sesquiterpenoid analogues. This approach highlights the therapeutic potential of this class of molecules while underscoring the need for further research into the synthesis and biological evaluation of this compound.
Natural Bisabolane-Type Sesquiterpenoids: A Profile of Potent Bioactivity
Bisabolane-type sesquiterpenoids, a class of natural products characterized by a C15 skeleton, are widely distributed in nature and have been isolated from various terrestrial and marine organisms, including fungi of the Aspergillus genus. These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities.
Anti-inflammatory Activity
Natural bisabolane sesquiterpenoids have demonstrated significant anti-inflammatory properties. Studies on related compounds isolated from Curcuma longa have shown that they can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[1][2] This inhibition is often mediated through the downregulation of key signaling pathways.
Antimicrobial Activity
Several bisabolane-type sesquiterpenoids isolated from Aspergillus species have exhibited notable antibacterial and antifungal activities. These compounds have been shown to be effective against a range of pathogenic bacteria, with minimum inhibitory concentrations (MICs) in the micromolar range.
Cytotoxic Activity
The cytotoxic potential of natural bisabolane sesquiterpenoids against various cancer cell lines has also been a subject of investigation. Certain compounds have displayed promising activity, inducing apoptosis and inhibiting cell proliferation in cancer cells.
Quantitative Data on the Bioactivity of Natural Bisabolane-Type Sesquiterpenoids
The following table summarizes the reported biological activities of various natural bisabolane-type sesquiterpenoids, providing a quantitative basis for their potential therapeutic applications.
| Compound Class | Activity Type | Assay System | Results (IC50 / MIC) | Source Organism |
| Bisabolane Sesquiterpenoids | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | Curcuma longa |
| Bisabolane Sesquiterpenoids | Antibacterial | Broth microdilution | MIC values against various bacteria | Aspergillus sp. |
| Bisabolane Sesquiterpenoids | Cytotoxic | MTT assay on cancer cell lines | IC50 values against various cell lines | Aspergillus sp. |
Signaling Pathways Modulated by Natural Bisabolane Sesquiterpenoids
The anti-inflammatory effects of bisabolane-type sesquiterpenoids are often attributed to their ability to modulate key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, and their inhibition by these natural compounds has been documented.[1]
Caption: Inhibition of the NF-κB pathway by bisabolane sesquiterpenoids.
Experimental Protocols
Anti-inflammatory Activity Assay (Nitric Oxide Production)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The concentration of nitric oxide in the culture supernatant is determined using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration)
-
Bacterial Strains: A panel of pathogenic bacterial strains is used.
-
Culture Preparation: Bacteria are grown in appropriate broth media to a specific optical density.
-
Microdilution: The test compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: A standardized bacterial suspension is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
The Unexplored Potential of Synthetic this compound
The absence of a reported total synthesis for this compound presents a significant hurdle in the comprehensive evaluation of its therapeutic potential. Chemical synthesis would not only provide a reliable and scalable source of the compound for extensive biological testing but also open avenues for the creation of novel analogues with potentially enhanced activity, improved pharmacokinetic properties, and reduced toxicity.
A comparative study of synthetic and natural this compound would be invaluable in confirming that the observed biological activities are intrinsic to the molecule itself and not influenced by minor impurities present in natural extracts. Furthermore, the ability to synthesize specific stereoisomers would allow for a detailed investigation into the structure-activity relationships, elucidating the key chemical features responsible for its biological effects.
Conclusion
Natural bisabolane-type sesquiterpenoids, including those related to this compound, represent a promising class of compounds with demonstrated anti-inflammatory, antimicrobial, and cytotoxic activities. While the current body of research provides a strong foundation for their potential therapeutic applications, the lack of a synthetic route for this compound and a corresponding comparative analysis with its natural counterpart remains a critical knowledge gap. Future efforts in the total synthesis and subsequent biological evaluation of this compound are imperative to fully unlock its therapeutic potential and pave the way for the development of new and effective therapeutic agents.
References
In Vivo Therapeutic Potential of Bisabolane Sesquiterpenoids: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of bisabolane (B3257923) sesquiterpenoids, a class of natural products isolated from various sources, including fungi of the Aspergillus genus. Due to the limited availability of specific in vivo data for Asperbisabolane L, this guide will focus on a representative and well-studied bisabolane sesquiterpenoid, β-bisabolene , as a proxy. The anti-inflammatory and anti-cancer activities of β-bisabolene will be compared with established therapeutic agents, supported by available experimental data.
Anti-Inflammatory Potential
The anti-inflammatory effects of bisabolane sesquiterpenoids are often evaluated using the carrageenan-induced paw edema model in rodents, a standard assay for acute inflammation.
Quantitative Data Comparison: Anti-Inflammatory Activity
| Compound | Dose | Animal Model | Max. Inhibition of Edema (%) | Time Point of Max. Inhibition | Reference |
| β-Bisabolene | Data not available in vivo | ||||
| Diclofenac (Standard) | 5 mg/kg | Rat | 56.17 ± 3.89 | 2 hours | [1][2] |
| Diclofenac (Standard) | 20 mg/kg | Rat | 71.82 ± 6.53 | 3 hours | [1][2] |
Note: While in vitro studies demonstrate the anti-inflammatory potential of β-bisabolene, specific in vivo percentage inhibition data from a carrageenan-induced paw edema model was not available in the reviewed literature. Diclofenac is a well-established nonsteroidal anti-inflammatory drug (NSAID) used as a standard for comparison.
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol outlines the methodology for assessing the in vivo anti-inflammatory activity of a test compound.
1. Animal Model:
-
Species: Male Wistar rats or Swiss albino mice.
-
Weight: 150-200 g.
-
Acclimatization: Animals are housed for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
2. Treatment Groups:
-
Control Group: Receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).
-
Test Compound Group(s): Receive varying doses of the bisabolane sesquiterpenoid (e.g., β-bisabolene) administered orally or intraperitoneally.
-
Standard Drug Group: Receives a known anti-inflammatory drug (e.g., Diclofenac, 10 mg/kg) for comparison.
3. Induction of Inflammation:
-
One hour after administration of the test compound or vehicle, 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.
4. Measurement of Paw Edema:
-
Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 6 hours after carrageenan injection.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
5. Statistical Analysis:
-
Data are expressed as mean ± standard error of the mean (SEM).
-
Statistical significance is determined using one-way analysis of variance (ANOVA) followed by a suitable post-hoc test.
Experimental Workflow: Anti-Inflammatory Assay```dot
Caption: Inhibition of the NF-κB Signaling Pathway.
MAPK Signaling Pathway
The MAPK pathway is involved in cell proliferation, differentiation, and apoptosis. Its dysregulation is common in cancer.
Caption: Modulation of the MAPK Signaling Pathway.
References
- 1. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
Benchmarking Asperbisabolane L: A Comparative Analysis Against Established Anti-Inflammatory Agents
For Immediate Release
In the landscape of inflammatory response modulation, the quest for novel and efficacious therapeutic agents is perpetual. This guide presents a comparative benchmark analysis of Asperbisabolane L, a bisabolane-type sesquiterpenoid, against the well-established anti-inflammatory drugs dexamethasone (B1670325) and ibuprofen (B1674241). This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of their respective in-vitro anti-inflammatory activities, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a natural compound isolated from the deep-sea-derived fungus Aspergillus sydowii, demonstrates significant anti-inflammatory properties.[1] Its mechanism of action involves the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response, by preventing the nuclear translocation of the p65 subunit.[1] Furthermore, this compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated microglial cells.[1] This guide provides a quantitative comparison of this compound's efficacy with that of dexamethasone, a potent corticosteroid, and ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).
Comparative Analysis of Anti-Inflammatory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, dexamethasone, and ibuprofen against key inflammatory mediators. The data for this compound is derived from studies on bisabolane-type sesquiterpenoids, while the data for dexamethasone and ibuprofen are from various in-vitro studies using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).
| Compound | Target | IC50 (µM) | Cell Line | Stimulus | Reference |
| This compound | Nitric Oxide (NO) Production | Not explicitly found for this compound, but related bisabolanes show activity. | BV-2 Microglia | LPS | [1] |
| NF-κB Activation | Inhibits translocation of p65 | Not Specified | Not Specified | [1] | |
| Dexamethasone | TNF-α Secretion | ~0.001 - 1 | RAW 264.7 / BMDM | LPS | [2][3] |
| IL-6 Gene Expression | Effective at 10 µM | RAW 264.7 | LPS | [4] | |
| IL-1β Gene Expression | Inhibits at concentrations as low as 10⁻⁹ M | RAW 264.7 | LPS | [5] | |
| Ibuprofen | PGE2 Production | Significantly suppressed at 130 µM | RAW 264.7 | LPS | [6] |
| Nitric Oxide (NO) Production | Inhibits NO release | RAW 247.6 | LPS | [7] |
Note: A direct head-to-head comparison of IC50 values is challenging due to variations in experimental conditions across different studies. The data presented should be interpreted as indicative of the compounds' relative potencies.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound, dexamethasone, and ibuprofen are mediated through distinct signaling pathways.
Caption: Comparative signaling pathways of anti-inflammatory agents.
Experimental Protocols
Detailed methodologies for the key in-vitro assays are provided below to facilitate reproducibility and further investigation.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite (B80452), a stable and soluble breakdown product of NO, in cell culture supernatants.
Caption: Workflow for the Nitric Oxide (NO) Production Assay.
Protocol:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound, dexamethasone, or ibuprofen for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB by quantifying the light produced from a luciferase reporter gene under the control of an NF-κB response element.
Protocol:
-
Transfect HEK293T or a similar cell line with a plasmid containing the firefly luciferase gene driven by an NF-κB promoter and a control plasmid with a constitutively expressed Renilla luciferase gene.
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with the test compounds for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (20 ng/mL), for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Cytokine ELISA (Enzyme-Linked Immunosorbent Assay)
This assay is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in cell culture supernatants.
Caption: General workflow for a sandwich ELISA.
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
Block the remaining protein-binding sites in the wells.
-
Add cell culture supernatants and a series of known cytokine standards to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Wash the plate and add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase-streptavidin).
-
Wash the plate and add a substrate that is converted by the enzyme into a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Determine the cytokine concentration in the samples by comparing their absorbance to the standard curve.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitric oxide inhibition of lipopolysaccharide-stimulated RAW 247.6 cells by ibuprofen-conjugated iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Asperbisabolane L: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Asperbisabolane L must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. As a sesquiterpenoid natural product, this compound requires management as hazardous chemical waste. This guide provides detailed, step-by-step instructions for its proper disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential aerosols or vapors.
Quantitative Hazard Summary
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | May cause skin irritation upon contact.[1] | P264: Wash hands thoroughly after handling.[1][2] P280: Wear protective gloves/eye protection/face protection.[1][2] |
| Skin Sensitization | May cause an allergic skin reaction.[1][2] | P272: Contaminated work clothing should not be allowed out of the workplace.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2] P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[1] |
| Aquatic Hazard (Chronic) | Toxic to aquatic life with long lasting effects.[2] | P273: Avoid release to the environment.[2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled.[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P270: Do not eat, drink or smoke when using this product.[2] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether in pure form, as a residue in containers, or dissolved in solvents, must follow hazardous waste regulations. Under no circumstances should this compound or its waste be disposed of down the sink or in the regular trash.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound waste, contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), and spill cleanup materials in a designated, leak-proof, and clearly labeled solid hazardous waste container.
-
Liquid Waste:
-
Non-chlorinated Solvents: If this compound is dissolved in a non-chlorinated solvent (e.g., ethanol, methanol, hexane, ethyl acetate), collect the solution in a designated non-chlorinated solvent waste container.
-
Chlorinated Solvents: If this compound is dissolved in a chlorinated solvent (e.g., dichloromethane, chloroform), collect the solution in a separate, designated chlorinated solvent waste container. Never mix chlorinated and non-chlorinated solvent waste.
-
-
Aqueous Waste: Any aqueous solutions containing this compound must be collected as hazardous aqueous waste. Do not dispose of these solutions down the drain.
-
-
Container Management:
-
Use only compatible, properly sealed containers for waste collection.
-
Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical names of the contents, including "this compound" and any solvents.
-
Keep waste containers closed at all times, except when adding waste.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Store away from incompatible materials, such as strong oxidizing agents, strong alkalis, and strong acids.[2]
-
-
Disposal Request:
-
Once a waste container is full or has reached the designated accumulation time limit set by your institution, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Asperbisabolane L
Hazard Profile and Personal Protective Equipment (PPE)
Based on data from analogous compounds, Asperbisabolane L should be handled as a potentially hazardous substance. The primary hazards are expected to include skin and eye irritation, potential for allergic skin reactions, and possible harm if swallowed or inhaled.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield should be worn at all times to prevent contact with the eyes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Gloves should be inspected before use and changed immediately if contaminated, torn, or punctured.[1][2] |
| Body Protection | A lab coat or chemical-resistant apron must be worn to protect the skin from accidental splashes.[2] |
| Respiratory Protection | In cases of potential aerosolization or when working with powders outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2] |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is crucial to minimize exposure and maintain the compound's integrity.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that all necessary PPE is correctly worn. The designated work area, preferably a chemical fume hood, should be clean and uncluttered.
-
Weighing and Aliquoting: Conduct all weighing and transferring of this compound within a chemical fume hood to minimize inhalation exposure.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the compound to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all work surfaces.
Storage Guidelines:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
-
The storage area should be secured and accessible only to authorized personnel.
Disposal Plan
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
Waste Characterization and Disposal:
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered hazardous waste.
-
Containerization: Collect all this compound waste in a dedicated, properly labeled, and sealed hazardous waste container.
-
Disposal Protocol: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
